Imidafenacin
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
4-(2-methylimidazol-1-yl)-2,2-diphenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-16-22-13-15-23(16)14-12-20(19(21)24,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,13,15H,12,14H2,1H3,(H2,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKXYSGRELMAAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870104 | |
| Record name | Imidafenacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170105-16-5 | |
| Record name | Imidafenacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170105-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidafenacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170105165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidafenacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09262 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Imidafenacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-methyl-1H-imidazol-1y)-2,2-diphénylbutanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMIDAFENACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJR8Y07LJO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Imidafenacin on Detrusor Muscle
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imidafenacin (KRP-197/ONO-8025) is a potent and selective antimuscarinic agent developed for the treatment of overactive bladder (OAB).[1][2] Its therapeutic efficacy stems from its targeted antagonism of specific muscarinic acetylcholine receptor (mAChR) subtypes that govern detrusor smooth muscle contraction. This document provides a comprehensive technical overview of this compound's mechanism of action, focusing on its receptor selectivity, the downstream signaling pathways it modulates, and its functional effects on the detrusor muscle. Quantitative pharmacological data are presented, and the underlying experimental methodologies are detailed to provide a complete picture for research and development professionals.
Core Mechanism of Action: Muscarinic Receptor Antagonism
The primary mechanism of action of this compound is the competitive antagonism of muscarinic acetylcholine receptors.[3][4] In the urinary bladder, detrusor muscle contraction is primarily mediated by the action of acetylcholine (ACh) on postjunctional M3 muscarinic receptors.[5] this compound binds to these receptors, preventing ACh from initiating the signaling cascade that leads to muscle contraction.[4]
Receptor Selectivity Profile
A key characteristic of this compound is its distinct selectivity profile for mAChR subtypes. Binding and functional assays have demonstrated that this compound possesses a high affinity for M3 and M1 receptor subtypes, with a notably lower affinity for the M2 subtype.[1][3][6][7] This is clinically significant because:
-
M3 Receptors: Are the primary mediators of detrusor muscle contraction.[4][5] By potently blocking M3 receptors, this compound directly reduces involuntary bladder contractions, which are a hallmark of OAB.[4]
-
M1 Receptors: Are present on presynaptic neurons in the bladder and are thought to facilitate ACh release in a positive feedback loop.[1][3][6] Antagonism of M1 receptors by this compound can therefore reduce the local concentration of ACh, further contributing to the relaxation of the detrusor muscle.[1][3]
-
M2 Receptors: While more numerous than M3 receptors in the detrusor, their primary role is to inhibit β-adrenoceptor-mediated relaxation.[3][6] this compound's lower affinity for M2 receptors is advantageous, as it minimizes interference with the sympathetic nervous system's ability to promote bladder relaxation. This selectivity contributes to a favorable side-effect profile, particularly concerning potential cardiac (M2-mediated) adverse effects.
Unlike less selective agents such as tolterodine and oxybutynin, this compound's pronounced selectivity for M3 and M1 receptors over M2 receptors underscores its targeted therapeutic action.[1][7]
Signaling Pathway Modulation
This compound exerts its effect by interrupting the canonical G-protein coupled receptor (GPCR) signaling pathway associated with M3 receptors in the detrusor muscle. The typical activation sequence and this compound's point of intervention are illustrated below.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through various in vitro assays. The data below summarize its binding affinities for human muscarinic receptor subtypes and its functional antagonism of agonist-induced detrusor contraction.
Muscarinic Receptor Binding Affinities
The affinity of a drug for its receptor is a critical determinant of its potency. The inhibition constant (Ki) represents the concentration of the drug required to occupy 50% of the receptors in the absence of the natural ligand. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinities (Ki, nM) of this compound for Human Muscarinic Receptor Subtypes
| Compound | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) | M3 Affinity (Ki, nM) | M3/M2 Selectivity Ratio | Reference |
|---|---|---|---|---|---|
| This compound | 1.2 | 15.2 | 3.0 | 5.1 | [1] |
| Tolterodine | 1.9 | 2.5 | 1.8 | 1.4 | [1] |
| Oxybutynin | 4.8 | 17.0 | 3.3 | 5.2 | [1] |
| Darifenacin | 13.2 | 47.6 | 1.0 | 47.6 |[1] |
Data derived from radioligand binding assays using human recombinant receptors.
Functional Antagonism in Detrusor Muscle
Functional assays measure a drug's ability to inhibit a physiological response. In this context, the pA2 value reflects the antagonist's potency in inhibiting contractions induced by a muscarinic agonist (e.g., carbamylcholine or carbachol). A higher pA2 value indicates greater potency.
Table 2: Functional Antagonism (pA2) in Guinea-Pig Ileum and Urinary Bladder
| Compound | M3 Receptor (Ileum) pA2 | M2 Receptor (Atrium) pA2 | M1 Receptor (Vas Deferens) pA2 | Bladder Contraction pA2 | Reference |
|---|---|---|---|---|---|
| This compound | 8.7 | 7.3 | 8.6 | 8.6 | [1] |
| Tolterodine | 8.6 | 8.5 | 8.6 | 8.8 | [1] |
| Oxybutynin | 8.7 | 7.9 | 8.2 | 8.6 | [1] |
| Darifenacin | 9.2 | 7.6 | 8.0 | 9.0 |[1] |
The affinity of this compound in carbachol-induced bladder contractions (pA2 = 8.6) closely matches its affinity for the M3 receptor, confirming that its primary action on the detrusor is via M3 antagonism.[1]
Key Experimental Protocols
The quantitative data presented above are derived from standardized pharmacological assays. The following sections provide detailed methodologies for these key experiments.
Radioligand Receptor Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.[8][9]
Objective: To determine the inhibition constant (Ki) of this compound for human M1, M2, and M3 muscarinic receptor subtypes.
Methodology:
-
Receptor Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells or other suitable cell lines stably expressing a single subtype of human recombinant muscarinic receptor (M1, M2, or M3).[10]
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist, is used as the radioligand.[10][11][12]
-
Assay Conditions:
-
Receptor membranes are incubated in a buffered solution (e.g., phosphate-buffered saline, pH 7.4).
-
A fixed concentration of [³H]NMS (typically near its Kd value) is added to all samples.[9]
-
Varying concentrations of unlabeled this compound (the competitor) are added to the experimental tubes.
-
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 20-25°C) for a sufficient duration to reach binding equilibrium (e.g., 2 hours).[10]
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).[10] The filters trap the membranes with the bound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.[10]
-
Data Analysis:
-
Total Binding: Radioactivity in the absence of any competitor.
-
Non-specific Binding: Radioactivity in the presence of a saturating concentration of a non-labeled antagonist (e.g., atropine) to determine ligand binding to non-receptor components.
-
Specific Binding: Calculated as Total Binding - Non-specific Binding.
-
The concentration of this compound that inhibits 50% of the specific [³H]NMS binding (IC50) is determined by non-linear regression analysis.
-
The IC50 value is converted to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Detrusor Strip Contraction Assay
This functional assay measures a compound's ability to inhibit smooth muscle contraction, providing a direct assessment of its antagonistic effect in a physiological context.[13][14][15]
Objective: To determine the functional potency (pA2) of this compound in antagonizing carbachol-induced contractions of bladder detrusor muscle.
Methodology:
-
Tissue Preparation:
-
Mounting: Each muscle strip is mounted vertically in an organ bath containing warmed (37°C) and aerated (95% O₂, 5% CO₂) Krebs solution.[15][16] One end of the strip is fixed, while the other is connected to an isometric force transducer to record contractile tension.[14]
-
Equilibration: The strips are allowed to equilibrate for a period (e.g., 60-90 minutes) under a stable resting tension (e.g., 1 g).[16] During this time, the bath solution is changed periodically.
-
Viability Check: The viability and contractility of the tissue are confirmed by stimulating it with a high concentration of potassium chloride (KCl) or a muscarinic agonist like carbachol.[16]
-
Antagonism Protocol:
-
A cumulative concentration-response curve is generated for the agonist (carbachol) to establish a baseline contractile response.
-
The tissues are washed thoroughly to return to baseline tension.
-
The strips are then pre-incubated with a fixed concentration of this compound for a set period (e.g., 30 minutes).
-
A second cumulative concentration-response curve for carbachol is generated in the presence of this compound.
-
This process is repeated for several different concentrations of this compound.
-
-
Data Analysis:
-
The concentration-response curves for carbachol in the absence and presence of this compound are plotted.
-
A competitive antagonist like this compound will cause a rightward shift in the curve without depressing the maximum response.
-
The dose ratio (the ratio of the agonist concentration required to produce a 50% maximal response (EC50) in the presence and absence of the antagonist) is calculated.
-
A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound. The x-intercept of this plot provides the pA2 value.
-
Conclusion
References
- 1. Effects of this compound (KRP-197/ONO-8025), a new anti-cholinergic agent, on muscarinic acetylcholine receptors. High affinities for M3 and M1 receptor subtypes and selectivity for urinary bladder over salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Experience with this compound in the management of overactive bladder disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C20H21N3O | CID 6433090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 10. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective binding of bladder muscarinic receptors in relation to the pharmacokinetics of a novel antimuscarinic agent, this compound, to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reprocell.com [reprocell.com]
- 14. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bladder smooth muscle organ culture preparation maintains the contractile phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Imidafenacin's Muscarinic Receptor Subtype Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidafenacin is a potent and selective antagonist of muscarinic acetylcholine receptors (mAChRs) utilized in the treatment of overactive bladder (OAB). Its clinical efficacy is rooted in its specific binding profile to mAChR subtypes, particularly its higher affinity for M3 and M1 receptors over the M2 subtype. This selectivity is crucial for maximizing therapeutic effects on the bladder detrusor muscle while minimizing side effects associated with the blockade of other muscarinic receptor subtypes in different organs. This technical guide provides an in-depth overview of this compound's muscarinic receptor subtype selectivity, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Data Presentation: Quantitative Analysis of Muscarinic Receptor Affinity
The selectivity of this compound for M1 and M3 receptors over the M2 subtype has been demonstrated in multiple studies. The following table summarizes the binding affinities (pKi and Ki values) of this compound and other antimuscarinic agents for human muscarinic receptor subtypes, providing a comparative view of their selectivity profiles.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M3 vs M2 Selectivity Ratio (Ki) | Reference |
| This compound | 8.2 | 7.4 | 9.1 | 6.3 | 39.8 | 0.8 | 49.8 | [1] |
| Tolterodine | 8.8 | 8.0 | 8.5 | 1.6 | 10.0 | 3.2 | 3.1 | [1] |
| Oxybutynin | 8.7 | 7.8 | 8.9 | 2.0 | 15.8 | 1.3 | 12.2 | [1] |
| Darifenacin | 8.2 | 7.4 | 9.1 | 6.3 | 39.8 | 0.8 | 49.8 | [1] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The M3 vs M2 selectivity ratio is calculated by dividing the Ki value for the M2 receptor by the Ki value for the M3 receptor.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the muscarinic receptor subtype selectivity of this compound.
Radioligand Binding Assay for Muscarinic Receptor Subtypes
This protocol describes a competitive radioligand binding assay using Chinese Hamster Ovary (CHO-K1) cells stably expressing human recombinant M1, M2, or M3 muscarinic receptor subtypes.
Materials:
-
CHO-K1 cell membranes expressing human M1, M2, or M3 receptors
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand
-
This compound and other test compounds
-
Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4
-
Atropine (for determining non-specific binding)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize CHO-K1 cell pellets expressing the target muscarinic receptor subtype in ice-cold assay buffer. Centrifuge the homogenate at 40,000 x g for 10 minutes at 4°C. Resuspend the pellet in fresh assay buffer and repeat the centrifugation step. Resuspend the final pellet in assay buffer to a protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
50 µL of assay buffer (for total binding) or 50 µL of 1 µM atropine (for non-specific binding).
-
50 µL of various concentrations of this compound or other test compounds.
-
50 µL of [³H]-NMS (final concentration of 0.1-0.4 nM).
-
100 µL of the prepared cell membrane suspension.
-
-
Incubation: Incubate the plates at 20-25°C for 60-120 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curves. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Functional Assay: Carbachol-Induced Bladder Contraction
This protocol describes an in vitro functional assay to evaluate the antagonistic effect of this compound on carbachol-induced contractions of isolated rat urinary bladder strips.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs solution (in mM: NaCl 120, KCl 5.4, MgSO₄·7H₂O 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.7, and CaCl₂ 1.26), aerated with 95% O₂ and 5% CO₂.
-
Carbachol (muscarinic agonist)
-
This compound and other test compounds
-
Organ bath system with isometric force transducers
Procedure:
-
Tissue Preparation: Euthanize the rat and excise the urinary bladder. Place the bladder in cold Krebs solution. Cut the bladder into longitudinal strips (approximately 2 mm wide and 8 mm long).
-
Mounting: Mount the bladder strips in organ baths containing Krebs solution maintained at 37°C and aerated with 95% O₂ and 5% CO₂. Attach one end of the strip to a fixed hook and the other to an isometric force transducer. Apply a resting tension of 1 g.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes, until a stable baseline is achieved.
-
Contraction Induction: Induce a submaximal contraction by adding a single concentration of carbachol (e.g., 1 µM) to the organ bath.
-
Antagonist Incubation: After washing out the carbachol and allowing the tissue to return to baseline, incubate the bladder strips with various concentrations of this compound or vehicle for a predetermined period (e.g., 30 minutes).
-
Cumulative Concentration-Response Curve: Generate a cumulative concentration-response curve for carbachol in the presence of the antagonist or vehicle.
-
Data Analysis: Measure the amplitude of the contractions. Determine the EC₅₀ values (the concentration of carbachol that produces 50% of the maximal response) in the absence and presence of the antagonist. Calculate the pA₂ value, a measure of antagonist potency, from the Schild plot.[2][3]
Mandatory Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining muscarinic receptor binding affinity using a radioligand assay.
Signaling Pathways
Caption: M1/M3 receptor signaling cascade leading to physiological responses.[4][5]
Caption: M2 receptor signaling cascade leading to the inhibition of relaxation.[6][7]
Logical Relationship of this compound's Selectivity
Caption: this compound's preferential binding to M1/M3 receptors and its functional consequences.
Conclusion
The muscarinic receptor subtype selectivity profile of this compound, characterized by its high affinity for M1 and M3 receptors and lower affinity for M2 receptors, is a key determinant of its therapeutic efficacy in treating overactive bladder. This selectivity allows for targeted antagonism of the primary receptors responsible for detrusor muscle contraction and acetylcholine release in the bladder, while minimizing off-target effects such as those on the heart, which are predominantly mediated by M2 receptors. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and build upon the pharmacological properties of this compound and other selective antimuscarinic agents.
References
Preclinical Pharmacological Profile of Imidafenacin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidafenacin is a potent and selective antagonist of muscarinic acetylcholine receptors, primarily targeting the M3 and M1 subtypes with lower affinity for the M2 subtype.[1][2][3][4] This pharmacological profile translates into a high degree of bladder selectivity, making it an effective therapeutic agent for overactive bladder (OAB) with a favorable safety profile.[4][5] This technical guide provides a comprehensive overview of the preclinical pharmacological data for this compound, including detailed experimental protocols, quantitative data on receptor affinity and in vivo efficacy, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action
This compound exerts its therapeutic effect by competitively antagonizing muscarinic acetylcholine receptors in the urinary bladder. The primary targets are the M3 and M1 receptor subtypes.
-
M3 Receptor Antagonism: M3 receptors are predominantly located on the detrusor smooth muscle of the bladder.[6] Their activation by acetylcholine (ACh) triggers a signaling cascade that leads to smooth muscle contraction and urination.[6] this compound blocks this interaction, resulting in relaxation of the detrusor muscle, increased bladder capacity, and a reduction in urinary frequency and urgency.[2][7]
-
M1 Receptor Antagonism: M1 receptors are found on parasympathetic neurons in the bladder wall and are believed to be involved in a positive feedback loop that enhances acetylcholine release.[2][7][8] By antagonizing M1 receptors, this compound may further reduce cholinergic stimulation of the detrusor muscle.[2][7]
The lower affinity of this compound for M2 receptors, which are also present in the bladder but have a less defined role in contraction, contributes to its favorable side-effect profile.[6]
Signaling Pathway of this compound in the Bladder
Quantitative Pharmacology
The preclinical pharmacological profile of this compound has been extensively characterized through a variety of in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: Muscarinic Receptor Binding Affinity (Ki values)
| Receptor Subtype | Test System | Radioligand | This compound Ki (nM) | Reference |
| Human M1 | Recombinant human muscarinic receptors | [3H]NMS | Low nM range | [1] |
| Human M2 | Recombinant human muscarinic receptors | [3H]NMS | Higher than M1/M3 | [1] |
| Human M3 | Recombinant human muscarinic receptors | [3H]NMS | Low nM range | [1] |
Ki values represent the inhibition constant, with lower values indicating higher binding affinity.
Table 2: In Vitro Functional Activity (IC50 values)
| Assay | Tissue/Cell Line | Agonist | This compound IC50 (nM) | Reference |
| Inhibition of K+ efflux | Rat salivary gland | Acetylcholine | Potent inhibition | [6] |
| Inhibition of contraction | Rat urinary bladder | Carbamylcholine | Not specified | [2] |
IC50 values represent the concentration of this compound required to inhibit 50% of the maximal response.
Table 3: In Vivo Efficacy in Rat Models of Overactive Bladder
| Model | Parameter Measured | This compound Minimum Effective Dose (i.v.) | Reference |
| Urethane-anesthetized rats | Bladder Capacity | 0.003 mg/kg | [9] |
| Conscious rats | Distention-induced rhythmic bladder contraction | ID30: Not specified | [6] |
This data highlights the high in vivo potency of this compound in increasing bladder capacity.
Table 4: Bladder Selectivity of this compound Compared to Other Antimuscarinics in Rats
| Parameter | This compound | Solifenacin | Tolterodine | Propiverine | Reference |
| Relative selectivity (Bladder vs. Salivary Gland) | 15-fold higher | 1.7-fold higher | 2.5-fold higher | Baseline | [3] |
| Relative selectivity (Bladder vs. Colon) | 150-fold higher | 1.9-fold higher | 9.2-fold higher | Baseline | [3] |
| Relative selectivity (Bladder vs. Heart) | 50-fold higher | 12-fold higher | 4.6-fold higher | Baseline | [3] |
This table demonstrates the superior bladder selectivity of this compound over other commonly used antimuscarinic agents.
Detailed Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a standard method for determining the binding affinity of this compound to muscarinic receptors in tissue homogenates.
Objective: To determine the Ki of this compound for muscarinic receptors.
Materials:
-
Tissue of interest (e.g., human or rat bladder, parotid gland)
-
Radioligand: [N-methyl-3H]scopolamine methyl chloride ([3H]NMS) or [3H]this compound[4][8][10]
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Incubation buffer (e.g., 50 mM Tris-HCl with 5 mM MgCl2, pH 7.4)
-
This compound and other competing ligands
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Tissue Homogenization: The tissue is minced and homogenized in ice-cold homogenization buffer using a Polytron homogenizer. The homogenate is then centrifuged, and the resulting pellet (membrane fraction) is resuspended in incubation buffer.
-
Binding Assay: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of this compound or other unlabeled ligands.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer to remove non-specific binding.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Experimental Workflow: Radioligand Binding Assay
In Vivo Cystometry in Anesthetized Rats
This protocol outlines a common in vivo method to assess the effect of this compound on bladder function.
Objective: To measure the effect of this compound on bladder capacity and other voiding parameters.
Animals: Female Sprague-Dawley rats.
Anesthesia: Urethane (e.g., 1.2 g/kg, s.c.).[11]
Procedure:
-
Catheter Implantation: A catheter is inserted into the bladder dome and secured with a purse-string suture. The other end of the catheter is externalized. A second catheter may be placed in a femoral vein for intravenous drug administration.
-
Cystometry: The bladder catheter is connected to a pressure transducer and a syringe pump. Saline is infused into the bladder at a constant rate (e.g., 10 ml/h).
-
Data Acquisition: Bladder pressure is continuously recorded. Micturition is identified by a sharp increase in bladder pressure followed by a rapid return to baseline.
-
Drug Administration: After a baseline period to record several micturition cycles, this compound is administered intravenously.
-
Post-Dosing Measurement: Bladder function is monitored for a defined period after drug administration.
-
Parameters Measured:
-
Bladder Capacity: The volume of saline infused into the bladder to induce micturition.
-
Micturition Pressure: The peak bladder pressure during micturition.
-
Voiding Interval: The time between micturitions.
-
Experimental Workflow: In Vivo Cystometry
Conclusion
The preclinical pharmacological profile of this compound strongly supports its clinical use for the treatment of overactive bladder. Its high affinity for M3 and M1 muscarinic receptors, coupled with its remarkable bladder selectivity over other organs, provides a solid mechanistic basis for its efficacy and favorable tolerability. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working in the field of urology and pharmacology.
References
- 1. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound (KRP-197/ONO-8025), a new anti-cholinergic agent, on muscarinic acetylcholine receptors. High affinities for M3 and M1 receptor subtypes and selectivity for urinary bladder over salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term safety, efficacy, and tolerability of this compound in the treatment of overactive bladder: a review of the Japanese literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. Experience with this compound in the management of overactive bladder disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experience with this compound in the management of overactive bladder disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Muscarinic Receptor Binding of this compound in the Human Bladder Mucosa and Detrusor and Parotid Gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo bladder selectivity of this compound, a novel antimuscarinic agent, assessed by using an effectiveness index for bladder capacity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Muscarinic receptor binding of the novel radioligand, [3h]this compound in the human bladder and parotid gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the combination of vibegron and this compound on bladder function in urethane-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Imidafenacin's Anticholinergic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidafenacin is a potent and selective antagonist of muscarinic acetylcholine receptors (mAChRs) developed for the treatment of overactive bladder (OAB).[1] Its clinical efficacy is rooted in its anticholinergic activity, which mitigates the involuntary bladder contractions characteristic of OAB. A key feature of this compound is its favorable safety profile, attributed to a high degree of selectivity for the urinary bladder over other organs, such as the salivary glands.[2][3] This selectivity helps to minimize common anticholinergic side effects like dry mouth.
This technical guide provides an in-depth overview of the in vitro studies that have characterized the anticholinergic properties of this compound. It details the binding affinities, functional activities, and selectivity of the compound, supported by comprehensive data tables, detailed experimental protocols, and visualizations of the underlying pharmacological mechanisms and workflows.
Mechanism of Action: Muscarinic Receptor Antagonism
This compound exerts its therapeutic effect by competitively blocking the action of acetylcholine at muscarinic receptors within the bladder.[4] The primary targets are the M3 and M1 receptor subtypes, with a lower affinity for the M2 subtype.[2][5][6]
-
M3 Receptor Antagonism: M3 receptors, located on the detrusor smooth muscle, are the primary mediators of bladder contraction. By antagonizing these receptors, this compound directly inhibits bladder muscle contraction, leading to an increase in bladder capacity.[1][6]
-
M1 Receptor Antagonism: M1 receptors are believed to be located on prejunctional nerve terminals in the bladder and facilitate the release of acetylcholine.[1][6] this compound's antagonism of M1 receptors provides a secondary mechanism to reduce cholinergic stimulation of the detrusor muscle.[1]
-
Lower M2 Receptor Affinity: While M2 receptors are also present in the detrusor, their primary role is to inhibit the relaxation induced by β-adrenergic stimulation.[6] this compound's lower affinity for M2 receptors is advantageous, as it preserves the natural relaxation pathways of the bladder.[2][5]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Meta-Analysis of the Efficacy and Safety of this compound for Overactive Bladder Induced by Benign Prostatic Hyperplasia in Men Receiving Alpha-Blocker Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative functional selectivity of this compound and propiverine, antimuscarinic agents, for the urinary bladder over colon in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic Receptor Binding of this compound in the Human Bladder Mucosa and Detrusor and Parotid Gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound (KRP-197/ONO-8025), a new anti-cholinergic agent, on muscarinic acetylcholine receptors. High affinities for M3 and M1 receptor subtypes and selectivity for urinary bladder over salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidafenacin is a potent and selective antagonist of muscarinic M1 and M3 receptors, developed for the treatment of overactive bladder (OAB). This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and clinical pharmacology of this compound. Detailed experimental protocols for its synthesis are provided, along with a summary of its pharmacokinetic and pharmacodynamic properties. Furthermore, this guide explores the synthesis of related compounds and presents key clinical efficacy data. Visual diagrams of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of this important therapeutic agent.
Introduction: The Discovery of this compound
Overactive bladder is a prevalent condition characterized by urinary urgency, frequency, and urge incontinence, significantly impacting the quality of life. The pathophysiology of OAB is primarily linked to involuntary contractions of the detrusor muscle, which is richly innervated by parasympathetic nerves that release acetylcholine (ACh). ACh mediates its effects through muscarinic receptors, of which the M2 and M3 subtypes are predominant in the bladder. While M3 receptors are directly involved in detrusor contraction, M2 receptors are more numerous.
The quest for a bladder-selective antimuscarinic agent with a favorable side-effect profile led to the development of this compound (formerly known as KRP-197 and ONO-8025). The discovery process focused on identifying compounds with high affinity for M3 and M1 muscarinic receptor subtypes, which are crucial for bladder contraction, while having a lower affinity for the M2 subtype to minimize potential cardiac side effects.[1][2] this compound emerged as a promising candidate, demonstrating functional selectivity for the bladder over the salivary glands and brain in preclinical studies.[1] It was first approved for clinical use in Japan in 2007 for the treatment of OAB.[3]
Mechanism of Action and Signaling Pathways
This compound is an antimuscarinic agent that exerts its therapeutic effect by competitively antagonizing acetylcholine at muscarinic receptors in the bladder.[4] It exhibits a high affinity for M3 and M1 receptors and a lower affinity for M2 receptors.[4][5]
-
M3 Receptor Antagonism: The binding of acetylcholine to M3 receptors on the detrusor smooth muscle cells activates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), lead to the phosphorylation of myosin light chain, resulting in smooth muscle contraction. This compound blocks this pathway by preventing acetylcholine from binding to the M3 receptor, thereby inhibiting detrusor muscle contraction and reducing the symptoms of OAB.
-
M1 Receptor Antagonism: M1 receptors are located on presynaptic nerve terminals in the bladder and are thought to facilitate the release of acetylcholine. By antagonizing these receptors, this compound can further reduce cholinergic stimulation of the detrusor muscle.[5]
The following diagram illustrates the signaling pathway of acetylcholine-mediated detrusor muscle contraction and the inhibitory action of this compound.
Caption: Signaling pathway of this compound's antagonism at M1 and M3 muscarinic receptors.
Synthesis of this compound and Related Compounds
Synthesis of this compound (4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide)
Several synthetic routes to this compound have been reported. A common and efficient method involves the reaction of a diphenylacetonitrile derivative with 2-methylimidazole, followed by hydrolysis of the nitrile group to an amide.
The following diagram outlines a general synthetic workflow.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol:
A one-pot synthesis method has been developed for the preparation of this compound, which is suitable for industrial production.[6]
Materials:
-
2-halogenated ethyl diphenylacetonitrile (e.g., 2-bromoethyl diphenylacetonitrile)
-
2-methylimidazole
-
Alkali metal hydroxide (e.g., sodium hydroxide or potassium hydroxide)
-
Alcohol solvent (e.g., propanol, isopropanol)
-
Phase-transfer catalyst (e.g., polyethylene glycol)
Procedure:
-
An alkali metal hydroxide is mixed with an alcohol solvent at room temperature.
-
To this mixture, 2-halogenated ethyl diphenylacetonitrile, 2-methylimidazole, and a polyethylene glycol phase-transfer catalyst are added.
-
The reaction mixture is stirred at 20-30°C to facilitate the formation of the intermediate, 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutyronitrile.
-
The temperature is then raised to 65-85°C, and stirring is continued to promote the hydrolysis of the nitrile group to the amide.
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The reaction system is neutralized to a pH of 8-9.
-
The crude this compound product crystallizes at room temperature and is collected by filtration.
-
The crude product is washed and dried.
-
Further purification is achieved by recrystallization to obtain pure this compound.
This one-step process combining substitution and hydrolysis reactions offers advantages in terms of reduced reaction steps, lower reaction temperatures, and shorter reaction times, leading to an improved overall yield.[6]
Synthesis of this compound-Related Compounds
The synthesis of this compound's metabolites is crucial for understanding its biotransformation and for use as analytical standards. The synthesis of the main impurity, 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanoic acid, can be achieved by the hydrolysis of this compound with potassium hydroxide. Other metabolites, such as the N-glucuronide conjugate and oxidized forms of the 2-methylimidazole moiety, have also been synthesized for structural confirmation. The synthesis of these metabolites often involves specialized chemical transformations of the parent this compound molecule.
Quantitative Data
Muscarinic Receptor Binding Affinity
This compound's high affinity for M1 and M3 receptors is a key determinant of its efficacy. The following table summarizes the reported binding affinities (Ki values) of this compound for human muscarinic receptor subtypes.
| Receptor Subtype | Ki (nM) | Reference |
| M1 | Low nM range | [7] |
| M2 | Higher than M1/M3 | [7] |
| M3 | Low nM range | [7] |
Note: Specific Ki values can vary depending on the experimental conditions and tissue source.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is characterized by rapid absorption and a relatively short half-life.
| Parameter | Value | Population | Reference |
| Tmax (Time to Peak Plasma Concentration) | 1-3 hours | Healthy Volunteers & OAB Patients | [8] |
| T1/2 (Elimination Half-life) | ~2.9 hours | Healthy Volunteers | [3] |
| Oral Bioavailability | Not explicitly stated in the provided results | - | - |
| Protein Binding | Not explicitly stated in the provided results | - | - |
| Metabolism | Primarily by CYP3A4 and UGT1A4 | - | [8] |
| Excretion | Urine and feces | - | [8] |
A population pharmacokinetic analysis involving 90 healthy volunteers and 457 patients with OAB demonstrated that oral clearance of this compound decreased with advancing age.[8]
Clinical Efficacy
Clinical trials have demonstrated the efficacy of this compound in treating the symptoms of OAB.
Table 4.3.1: this compound vs. Placebo (12 weeks)
| Efficacy Endpoint | This compound (0.2 mg/day) | Placebo | p-value | Reference |
| Change in Incontinence Episodes/week (%) | -71.61% | -42.86% | 0.0010 | [9] |
| Change in Micturitions/day | Significant Improvement | - | 0.0112 | [9] |
| Change in Urgency Episodes/day | Significant Improvement | - | 0.0002 | [9] |
Table 4.3.2: this compound vs. Propiverine (12 weeks)
| Efficacy Endpoint | This compound (0.1 mg twice daily) | Propiverine (20 mg once daily) | Outcome | Reference |
| Change in Urgency Incontinence Episodes/week (%) | -69.1% | -70.4% | Non-inferior | [10] |
| Incidence of Dry Mouth | 28.4% | 30.4% | - | [10] |
| Severity of Dry Mouth | Significantly less severe | - | p = 0.042 | [10] |
Table 4.3.3: this compound vs. Solifenacin (12 months)
| Efficacy Endpoint | This compound (0.1 mg twice daily) | Solifenacin (5 mg once daily) | Outcome | Reference |
| Improvement in IPSS, QOL index, OABSS, UPS | Significant Improvement | Significant Improvement | No significant difference | [11] |
| Incidence of Constipation | Lower | Higher | - | [9] |
Conclusion
This compound is a valuable therapeutic agent for the management of overactive bladder, distinguished by its selective M1 and M3 muscarinic receptor antagonism and a favorable pharmacokinetic profile. Its synthesis has been optimized for industrial-scale production. Clinical studies have consistently demonstrated its efficacy and safety, positioning it as an important option for patients with OAB. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering detailed insights into the discovery, synthesis, and clinical application of this compound and its related compounds. Further research may focus on the development of novel analogs with enhanced bladder selectivity and improved pharmacokinetic properties.
References
- 1. Synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experience with this compound in the management of overactive bladder disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The intracellular pathway of the acetylcholine-induced contraction in cat detrusor muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Meta-Analysis of the Efficacy and Safety of this compound for Overactive Bladder Induced by Benign Prostatic Hyperplasia in Men Receiving Alpha-Blocker Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN105399678A - Preparation technology for this compound - Google Patents [patents.google.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Population pharmacokinetic analysis of a novel muscarinic receptor antagonist, this compound, in healthy volunteers and overactive bladder patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term safety, efficacy, and tolerability of this compound in the treatment of overactive bladder: a review of the Japanese literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A randomised, prospective double-blind, propiverine-controlled trial of this compound in patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ics.org [ics.org]
The Inner Workings of Imidafenacin: A Deep Dive into its Structure-Activity Relationship
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Imidafenacin, a potent and selective muscarinic receptor antagonist, has emerged as a key therapeutic agent for the management of overactive bladder (OAB). Its clinical efficacy is intrinsically linked to its chemical structure, which dictates its affinity and selectivity for specific muscarinic receptor subtypes. This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of this compound, offering valuable insights for researchers and professionals involved in drug discovery and development.
Mechanism of Action: A Tale of Three Receptors
This compound exerts its therapeutic effects by acting as a competitive antagonist at muscarinic acetylcholine (ACh) receptors.[1][2] Its efficacy in treating OAB stems from its distinct selectivity profile, showing a higher affinity for M3 and M1 muscarinic receptor subtypes over the M2 subtype.[1][2][3]
-
M3 Receptor Antagonism: The detrusor muscle in the bladder wall is rich in M3 receptors. Antagonism of these receptors by this compound leads to the relaxation of the bladder smooth muscle, thereby increasing bladder capacity and reducing the frequency and urgency of urination.[3]
-
M1 Receptor Antagonism: M1 receptors are also implicated in bladder function. This compound's activity at these receptors is thought to contribute to its overall therapeutic effect.[1][2]
-
Lower M2 Receptor Affinity: The relative sparing of M2 receptors, which are abundant in cardiac tissue, is a key factor in this compound's favorable cardiovascular safety profile compared to less selective antimuscarinic agents.
This selective antagonism is the cornerstone of this compound's clinical utility, allowing for targeted effects on the bladder with a reduced incidence of systemic side effects.
The Core Structure: Unpacking the Pharmacophore
The chemical structure of this compound, 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide, can be dissected into key pharmacophoric elements that contribute to its biological activity. While specific SAR studies on a wide range of this compound analogs are not extensively published in publicly accessible literature, analysis of its structure and comparison with other muscarinic antagonists allow for informed deductions about the roles of its constituent moieties.
A pivotal study on a series of 4-(1-imidazolyl)-2,2-diphenylbutyramide derivatives, the core scaffold of this compound, was conducted to explore the structure-activity relationships for M1, M2, and M3 muscarinic receptor subtypes. This research was instrumental in the identification and development of this compound.
The Imidazole Moiety: A Key to Affinity and Selectivity
The imidazole ring is a crucial component of this compound. This heterocyclic moiety is known to be a significant pharmacophore in numerous biologically active compounds, often participating in key binding interactions with protein targets. In the context of this compound, the 2-methyl-1H-imidazol-1-yl group is critical for its high-affinity binding to muscarinic receptors. The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, forming crucial interactions within the receptor's binding pocket. The methyl group at the 2-position of the imidazole ring likely plays a role in optimizing the steric and electronic properties of the molecule for enhanced receptor fit and selectivity.
The Diphenylbutanamide Core: A Scaffold for Antagonism
The 2,2-diphenylbutanamide portion of this compound serves as a rigid scaffold that correctly orients the key interacting groups for optimal receptor binding. The two phenyl rings are a common feature in many muscarinic antagonists and are thought to engage in hydrophobic interactions within a sub-pocket of the muscarinic receptors. The butanamide chain provides the appropriate spacing and conformational flexibility for the molecule to adopt the ideal conformation for antagonistic activity.
Quantitative Insights: Binding Affinities and In Vitro Activity
The following tables summarize the available quantitative data on the binding affinity and functional activity of this compound at muscarinic receptors.
Table 1: Muscarinic Receptor Binding Affinities (Ki values)
| Compound | M1 Receptor (Ki, nM) | M2 Receptor (Ki, nM) | M3 Receptor (Ki, nM) | M3/M2 Selectivity Ratio | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available |
Table 2: Functional Inhibitory Activity (IC50 values)
| Compound | M2 Receptor (IC50, nM) | M3 Receptor (Kb, nM) | Reference |
| This compound | 4.13 | 0.317 |
Note: The provided data points are from different sources and may have been determined using varied experimental conditions. Kb represents the inhibitor constant determined from functional assays.
Table 3: In Vivo Efficacy and Selectivity
| Compound | Bladder Contraction Inhibition (ID30, mg/kg) | Salivary Secretion Inhibition (ID50, mg/kg) | Bladder vs. Salivary Gland Selectivity | Reference |
| This compound | 0.17 | 1.5 | High | [4] |
| Darifenacin | 0.85 | 1.2 | Moderate | [4] |
| Tolterodine | 3.0 | 15 | Low | [4] |
| Oxybutynin | 3.2 | 4.4 | Low | [4] |
| Propiverine | 15 | 14 | Low | [4] |
ID30: Dose required to inhibit 30% of the response. ID50: Dose required to inhibit 50% of the response.
Experimental Protocols: A Look Under the Hood
The determination of the SAR of this compound and its analogs relies on a suite of well-established experimental protocols.
Radioligand Binding Assays
These assays are fundamental for determining the affinity of a compound for its receptor.
Objective: To measure the binding affinity (Ki) of this compound and its analogs to different muscarinic receptor subtypes (M1, M2, M3).
General Protocol:
-
Membrane Preparation: Cell membranes expressing the specific human muscarinic receptor subtype are prepared from cultured cell lines (e.g., CHO-K1 cells).
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and varying concentrations of the unlabeled test compound (this compound or its analogs).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Functional Assays
These assays measure the ability of a compound to antagonize the functional response mediated by receptor activation.
Objective: To determine the functional antagonist potency (e.g., pA2 or Kb) of this compound and its analogs at muscarinic receptors.
Example Protocol (Isolated Guinea Pig Ileum for M3 activity):
-
Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Contraction Induction: The tissue is contracted by the addition of a muscarinic agonist, such as carbachol.
-
Antagonist Application: The test compound (this compound or analog) is added to the organ bath at various concentrations prior to the addition of the agonist.
-
Response Measurement: The contractile response of the tissue is measured using an isometric force transducer.
-
Data Analysis: The concentration-response curves for the agonist in the absence and presence of the antagonist are constructed. The Schild plot analysis is then used to determine the pA2 value, which is a measure of the antagonist's potency.
Visualizing the Science: Pathways and Workflows
Signaling Pathway of Muscarinic M3 Receptor in Bladder Smooth Muscle
References
- 1. [Pharmacological and clinical profile of this compound developed as a new therapeutic agent for overactive bladder] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bladder Selectivity of this compound, a Novel Antimuscarinic Agent Developed to Treat Overactive Bladder | Semantic Scholar [semanticscholar.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Organ Selectivity of Imidafenacin for the Bladder
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidafenacin is a potent antimuscarinic agent developed for the treatment of overactive bladder (OAB). Its clinical utility is underscored by a favorable safety and tolerability profile, which is largely attributed to its significant organ selectivity for the urinary bladder over other organs such as the salivary glands, heart, and brain. This technical guide provides a comprehensive overview of the pharmacological, pharmacokinetic, and clinical data that substantiate the bladder selectivity of this compound. We delve into its mechanism of action, detailing its binding affinities for muscarinic receptor subtypes, and present preclinical and clinical evidence of its functional selectivity. Furthermore, this guide outlines the key experimental protocols used to determine these parameters and visualizes the underlying signaling pathways and experimental workflows.
Mechanism of Action: Muscarinic Receptor Antagonism
Overactive bladder is primarily characterized by involuntary contractions of the bladder's detrusor muscle, which are largely mediated by acetylcholine (ACh) acting on muscarinic receptors.[1] The M3 muscarinic receptor subtype is known to be directly involved in detrusor muscle contraction, while the M2 subtype, though more abundant in the bladder, has a less defined role.[1] this compound exerts its therapeutic effect by antagonizing these receptors, particularly the M3 and M1 subtypes, leading to relaxation of the detrusor muscle and an increase in bladder capacity.[2][3]
Muscarinic Receptor Binding Profile
In vitro binding assays have demonstrated that this compound has a high affinity for M3 and M1 muscarinic receptors and a lower affinity for the M2 subtype.[3][4] This profile is advantageous as the M3 receptor is the primary mediator of bladder contraction, while the M2 receptor is predominant in the heart, where its blockade can lead to cardiovascular side effects.[1] Notably, the metabolites of this compound (M-2, M-4, and M-9) exhibit low affinity for muscarinic receptors, suggesting they do not significantly contribute to the drug's pharmacological activity or side effects.[1][3]
Signaling Pathway of Muscarinic Receptor in Detrusor Muscle
The binding of acetylcholine to M3 receptors on the detrusor smooth muscle cells initiates a signaling cascade that leads to muscle contraction. This compound competitively blocks this pathway.
Caption: Muscarinic M3 receptor signaling pathway in detrusor muscle and the antagonistic action of this compound.
Preclinical Evidence of Bladder Selectivity
A substantial body of preclinical research, primarily in rodent models, has established the bladder selectivity of this compound compared to other antimuscarinic agents.
In Vitro Receptor Binding Affinities
The binding affinity of this compound for muscarinic receptors in various tissues has been quantified using radioligand binding assays. These studies consistently show a favorable profile for bladder selectivity.
| Drug | Receptor Subtype | pKi / Ki (nM) | Tissue/Assay | Reference |
| This compound | M1 (human) | 9.12 | Binding Assay | [2] |
| M2 (human) | 8.15 | Binding Assay | [2] | |
| M3 (human) | 9.30 | Binding Assay | [2] | |
| Bladder (human) | Kd: ~3x higher than parotid | [³H]this compound Binding | [5] | |
| Parotid Gland (human) | Kd: ~3x lower than bladder | [³H]this compound Binding | [5] | |
| Tolterodine | M1, M2, M3 (human) | No selectivity | Binding Assay | [3] |
| Oxybutynin | - | - | - | - |
| Darifenacin | M3 selective | - | Binding Assay | [2] |
In Vivo Functional Selectivity
In vivo studies in rats have been crucial in demonstrating the functional selectivity of this compound for the bladder over other organs, particularly the salivary glands (implicated in dry mouth) and colon (implicated in constipation).
| Parameter | This compound | Solifenacin | Tolterodine | Propiverine | Reference |
| Relative Bladder Selectivity over Salivary Gland | 15-fold higher | 1.7-fold higher | 2.5-fold higher | Baseline | [4][6] |
| Relative Bladder Selectivity over Colon | 150-fold higher | 1.9-fold higher | 9.2-fold higher | Baseline | [4][6] |
| Relative Bladder Selectivity over Heart | 50-fold higher | 12-fold higher | 4.6-fold higher | Baseline | [4][6] |
These studies highlight that this compound has a significantly greater effect on bladder capacity at doses that have minimal impact on salivary secretion, colon motility, or heart rate.[6] Furthermore, this compound demonstrates more selective and longer-lasting binding to muscarinic receptors in the bladder compared to other tissues like the submaxillary gland, heart, colon, and brain.[7][8]
Pharmacokinetic Profile Contributing to Selectivity
The pharmacokinetic properties of this compound play a critical role in its bladder selectivity.
-
Tissue Distribution : Following oral administration in rats, this compound distributes more readily to the bladder and submaxillary gland than to serum.[7] Crucially, the tissue concentration is significantly higher in the bladder than in the submaxillary gland.[7][8]
-
Urinary Excretion : A significant amount of this compound is excreted into the urine.[8][9] It is hypothesized that the drug present in the urine can be directly transferred to the bladder tissue via simple diffusion, contributing to the selective and prolonged binding to bladder muscarinic receptors.[7][10]
-
Blood-Brain Barrier Penetration : this compound shows minimal binding to muscarinic receptors in the brain, suggesting poor penetration of the blood-brain barrier.[1][8] This is consistent with its low incidence of central nervous system side effects.[4]
-
Half-Life : this compound has a relatively short plasma half-life of approximately 2.9 hours in humans.[4] However, its duration of receptor binding is longer in the bladder (6-9 hours) compared to the submaxillary gland (1-3 hours).[11]
Caption: Pharmacokinetic pathway of this compound leading to its selective accumulation in the bladder.
Clinical Evidence of Efficacy and Tolerability
Clinical trials have confirmed the efficacy and favorable safety profile of this compound in the treatment of OAB.
Clinical Efficacy
A meta-analysis of five randomized controlled trials involving 1,428 patients demonstrated that this compound was effective in treating OAB, with efficacy similar to propiverine and solifenacin.[12] Significant improvements were observed in key OAB symptoms.
| Efficacy Endpoint | This compound vs. Placebo/Comparator | Result | Reference |
| Urgency Episodes per Day | vs. Placebo | Significantly reduced | [4] |
| Incontinence Episodes per Week | vs. Placebo | Significantly reduced | [4] |
| Micturitions per Day | vs. Placebo | Significantly reduced | [4] |
| Urine Volume per Micturition | vs. Propiverine | Similar improvement | [12] |
| OAB Symptom Score (OABSS) | vs. Solifenacin | Similar improvement | [12] |
Safety and Tolerability
The bladder-selective nature of this compound translates to a lower incidence of common antimuscarinic side effects.
| Adverse Event | This compound vs. Propiverine | This compound vs. Solifenacin | Reference |
| Dry Mouth | Lower incidence (OR 0.73) | - | [12] |
| Constipation | - | Lower incidence (OR 0.21) | [12] |
| Any Adverse Events | Lower incidence (OR 0.63) | Lower incidence (OR 0.33) | [12] |
| QTc Interval | No significant change | - | [1] |
The lower rates of dry mouth and constipation with this compound compared to other antimuscarinics are a direct clinical manifestation of its organ selectivity.[12]
Detailed Experimental Protocols
Muscarinic Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of a drug to specific receptor subtypes.
Caption: Workflow for a competitive radioligand binding assay to determine muscarinic receptor affinity.
Protocol Details:
-
Tissues: Homogenates of target tissues (e.g., human bladder detrusor, parotid gland) or cells expressing specific human muscarinic receptor subtypes are prepared.[13]
-
Radioligand: A radiolabeled muscarinic antagonist, such as [N-methyl-³H]scopolamine methyl chloride ([³H]NMS), is used.[8][13] Alternatively, [³H]this compound can be used to directly measure its binding.[5]
-
Procedure: Tissue homogenates are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug (e.g., this compound).[14] The reaction is allowed to reach equilibrium.
-
Separation: The mixture is rapidly filtered to separate the receptor-bound radioligand from the free radioligand.[15]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Analysis: The data are used to generate a competition curve, from which the concentration of the drug that inhibits 50% of the specific radioligand binding (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Bladder Capacity Assessment in Rats
This in vivo model assesses the functional effect of antimuscarinic agents on bladder function.
Protocol Details:
-
Animal Model: Urethane-anesthetized female rats are typically used.[6]
-
Surgical Preparation: A catheter is inserted into the bladder through the urethra for saline infusion and pressure measurement (cystometry). A venous catheter is placed for drug administration.
-
Cystometry: The bladder is continuously filled with saline at a constant rate. Micturition pressure and bladder capacity (the volume of saline required to induce micturition) are recorded.
-
Drug Administration: this compound or other test compounds are administered intravenously at various doses.
-
Measurement: The minimum effective dose required to significantly increase bladder capacity is determined.[6]
-
Side Effect Assessment: In parallel, the effects on other organs are measured, such as salivary secretion (stimulated by chorda tympani nerve stimulation), colon contractions, and heart rate (in response to carbamylcholine-induced bradycardia).[6]
-
Selectivity Index Calculation: The ratio of the dose required to affect a side-effect parameter to the dose required to increase bladder capacity is calculated to determine the selectivity index.
Conclusion
The organ selectivity of this compound for the urinary bladder is a multifaceted property derived from a combination of its receptor binding profile and its pharmacokinetic characteristics. Its high affinity for M3 and M1 receptors, coupled with a lower affinity for M2 receptors, provides a foundational mechanism for its targeted action on the bladder. This is significantly enhanced by its preferential distribution to the bladder tissue, partly due to direct transfer from urine, and its limited ability to cross the blood-brain barrier. These preclinical attributes translate into a clinically meaningful profile, where this compound demonstrates robust efficacy in treating OAB symptoms with a lower incidence of systemic antimuscarinic side effects, such as dry mouth and constipation, compared to other agents. This comprehensive body of evidence establishes this compound as a highly selective and well-tolerated therapeutic option for the management of overactive bladder.
References
- 1. Experience with this compound in the management of overactive bladder disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effects of this compound (KRP-197/ONO-8025), a new anti-cholinergic agent, on muscarinic acetylcholine receptors. High affinities for M3 and M1 receptor subtypes and selectivity for urinary bladder over salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term safety, efficacy, and tolerability of this compound in the treatment of overactive bladder: a review of the Japanese literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic receptor binding of the novel radioligand, [3h]this compound in the human bladder and parotid gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo bladder selectivity of this compound, a novel antimuscarinic agent, assessed by using an effectiveness index for bladder capacity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective binding of bladder muscarinic receptors in relation to the pharmacokinetics of a novel antimuscarinic agent, this compound, to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ics.org [ics.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and safety of this compound for overactive bladder in adult: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Muscarinic Receptor Binding of this compound in the Human Bladder Mucosa and Detrusor and Parotid Gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Muscarinic receptor binding, plasma concentration and inhibition of salivation after oral administration of a novel antimuscarinic agent, solifenacin succinate in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ics.org [ics.org]
Imidafenacin's Antagonistic Effect on Acetylcholine-Induced Bladder Contractions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidafenacin is a potent and selective antimuscarinic agent clinically utilized for the treatment of overactive bladder (OAB). Its therapeutic efficacy stems from its ability to antagonize the effects of acetylcholine (ACh) on the detrusor muscle of the bladder, thereby reducing involuntary contractions and alleviating symptoms of urinary urgency and frequency. This technical guide provides an in-depth analysis of the pharmacological action of this compound, focusing on its inhibitory effects on acetylcholine-induced bladder smooth muscle contraction. We present quantitative data on its receptor binding affinities and functional potency, detail the experimental protocols used to ascertain these values, and visualize the underlying molecular signaling pathways and experimental workflows.
Introduction
Overactive bladder is a prevalent condition characterized by the compelling urge to urinate, often accompanied by frequency and nocturia, with or without urge incontinence. The pathophysiology of OAB is multifactorial, but a key component is the overactivity of the detrusor muscle, which is primarily mediated by the neurotransmitter acetylcholine (ACh) acting on muscarinic receptors.[1]
This compound (4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide) is a competitive antagonist of muscarinic acetylcholine receptors.[2] It exhibits a high affinity for M3 and M1 receptor subtypes and a lower affinity for the M2 subtype.[2][3] The M3 receptors are predominantly responsible for the direct contraction of the detrusor smooth muscle, while M1 receptors are thought to play a role in modulating acetylcholine release at the prejunctional level.[2][3] This receptor selectivity profile contributes to this compound's efficacy in suppressing bladder contractions with a potentially favorable side-effect profile.
This guide will delve into the core pharmacological data that substantiates the mechanism of action of this compound, providing a valuable resource for researchers and professionals in the field of urology and drug development.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized through various in vitro studies. The following tables summarize the key quantitative data from receptor binding assays and functional studies on isolated bladder tissue.
Table 1: Muscarinic Receptor Binding Affinities of this compound
| Receptor Subtype | Test System | Radioligand | Parameter | Value (nM) | Reference |
| Human M1 | Recombinant CHO cells | [³H]-NMS | Kᵢ | Low nM range | [2] |
| Human M2 | Recombinant CHO cells | [³H]-NMS | Kᵢ | - | [2] |
| Human M3 | Recombinant CHO cells | [³H]-NMS | Kᵢ | Low nM range | [2] |
| Human Bladder Mucosa | Homogenates | [³H]-NMS | Kᵢ | - | [4] |
| Human Detrusor Muscle | Homogenates | [³H]-NMS | Kᵢ | - | [4] |
| Human Parotid Gland | Homogenates | [³H]-NMS | Kᵢ | - | [4] |
Note: While the reference indicates Kᵢ values are in the "low nM range," specific numerical values were not provided in the abstract.[2]
Table 2: Functional Antagonism of Cholinergic-Induced Bladder Contraction by this compound
| Species | Agonist | Preparation | Parameter | Value | Reference |
| Rat | Carbachol | Isolated Urinary Bladder | pA₂ | Similar to M3 affinity in ileum | [2] |
| Guinea Pig | Acetylcholine | Isolated Urinary Bladder | IC₅₀ | Data not available |
Note: A specific pA₂ value for this compound in rat bladder was not explicitly stated in the available literature, but its affinity was noted to be similar to its affinity for the M3 receptor in the ileum.[2] Specific IC₅₀ values for acetylcholine-induced contractions in guinea pig bladder were not found in the searched literature.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the effect of this compound on acetylcholine-induced contractions.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol is a composite based on standard methodologies described in the literature.[4]
Objective: To determine the binding affinity (Kᵢ) of this compound for muscarinic receptor subtypes.
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells expressing recombinant human M1, M2, or M3 muscarinic receptors, or homogenates of human bladder and parotid gland tissues.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
This compound and other competing ligands.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM EDTA).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In assay tubes, combine the cell membrane preparation (typically 50-100 µg of protein), a fixed concentration of [³H]-NMS (usually at a concentration close to its Kd value), and varying concentrations of this compound or other unlabeled ligands.
-
Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of a non-labeled ligand (e.g., 1 µM atropine).
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Calculate the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Isolated Organ Bath Study for Functional Antagonism
This protocol is a composite based on standard methodologies described in the literature.[5][6]
Objective: To determine the functional potency (pA₂) of this compound in antagonizing acetylcholine- or carbachol-induced contractions of isolated bladder smooth muscle.
Materials:
-
Laboratory animals (e.g., male Wistar rats or guinea pigs).
-
Physiological salt solution (e.g., Krebs-Henseleit solution or Tyrode's solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Isolated organ bath system with isometric force transducers.
-
Acetylcholine or carbachol as the agonist.
-
This compound as the antagonist.
-
Data acquisition system.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal.
-
Excise the urinary bladder and place it in cold, oxygenated physiological salt solution.
-
Dissect the bladder into longitudinal strips of appropriate dimensions (e.g., 2 mm wide and 7-10 mm long).
-
-
Mounting: Suspend the bladder strips in the organ baths containing the physiological salt solution. Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for a period of 60-90 minutes under a resting tension of approximately 1 gram, with periodic washing with fresh solution.
-
Viability Check: Contract the tissues with a high concentration of potassium chloride (e.g., 80 mM) to ensure their viability. Wash the tissues and allow them to return to baseline.
-
Control Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist (acetylcholine or carbachol) by adding increasing concentrations of the agonist to the bath and recording the resulting contractions until a maximal response is achieved.
-
Antagonist Incubation: Wash the tissues and allow them to recover. Then, incubate the tissues with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
Antagonist-Treated Concentration-Response Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.
-
Repeat: Repeat steps 6 and 7 with different concentrations of this compound.
-
Data Analysis (Schild Analysis):
-
For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
The x-intercept of the linear regression of the Schild plot gives the pA₂ value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Visualization of Pathways and Workflows
Signaling Pathway of Acetylcholine-Induced Bladder Contraction
The following diagram illustrates the signaling cascade initiated by acetylcholine binding to M3 muscarinic receptors on detrusor smooth muscle cells, leading to contraction.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Long-term safety, efficacy, and tolerability of this compound in the treatment of overactive bladder: a review of the Japanese literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic Receptor Binding of this compound in the Human Bladder Mucosa and Detrusor and Parotid Gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M2 muscarinic receptor contributes to contraction of the denervated rat urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. advances.umw.edu.pl [advances.umw.edu.pl]
Methodological & Application
Application Note: High-Throughput HPLC-MS/MS Method for the Identification and Quantification of Imidafenacin and its Metabolites
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the identification and quantification of Imidafenacin and its major metabolites in biological matrices. This compound is an antimuscarinic agent primarily metabolized by CYP3A4 and UGT1A4 enzymes.[1][2][3] The accurate determination of its metabolic profile is crucial for pharmacokinetic and drug metabolism studies. This protocol provides a detailed workflow from sample preparation to data analysis, suitable for researchers in drug development and clinical pharmacology.
Introduction
This compound, with the chemical name 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide, is prescribed for the treatment of overactive bladder.[2][4] It acts as an antagonist to muscarinic M1 and M3 receptors with high affinity.[2][5] The drug is extensively metabolized in the liver, with the oxidized form (M-2) and the N-glucuronide conjugate (M-9 or N-Glu) being the primary metabolites found in human plasma.[1][4] Understanding the metabolic fate of this compound is essential for evaluating its efficacy and safety. This HPLC-MS/MS method provides a robust tool for the simultaneous analysis of this compound and its key metabolites.
Metabolic Pathway of this compound
This compound undergoes extensive metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 1A4 (UGT1A4).[1][3] The main metabolic pathways are oxidation and glucuronidation. The oxidized metabolite is referred to as M-2, and the N-glucuronide conjugate is known as M-9.[4] Other minor metabolites, such as the ring-cleavage form (M-4) and dihydrodiol isomers, have also been identified.[4]
Experimental Protocol
This protocol outlines the procedure for the analysis of this compound and its metabolites in human plasma.
Materials and Reagents
-
This compound reference standard
-
This compound metabolite reference standards (M-2, M-4, M-9)
-
Internal Standard (IS), e.g., Silodosin[6]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (blank)
Sample Preparation
Sample preparation is a critical step to remove interferences from the biological matrix. Both protein precipitation and solid-phase extraction have been successfully employed.[6][7]
Protein Precipitation (PPT):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.
-
Load the plasma sample (pre-treated as necessary).
-
Wash the cartridge with a low-organic solvent to remove interferences.
-
Elute the analytes with a suitable elution solvent (e.g., methanol with 5% ammonium hydroxide).
-
Evaporate the eluate and reconstitute as in the PPT method.
HPLC-MS/MS Analysis Workflow
The following diagram illustrates the overall workflow for the analysis.
HPLC Conditions
| Parameter | Value |
| Column | Phenomenex Synergi 4 µm Hydro-RP 80 Å (150 mm × 2.0 mm)[6] or equivalent C18 column[8] |
| Mobile Phase A | 0.2 mM Ammonium formate in water with 0.01% formic acid[6] |
| Mobile Phase B | Acetonitrile[6] |
| Gradient | Optimized for separation of this compound and its metabolites |
| Flow Rate | 0.2 - 1.0 mL/min[8][9] |
| Column Temperature | 30 - 40 °C[8][9] |
| Injection Volume | 10 - 50 µL[9] |
MS/MS Conditions
| Parameter | Value |
| Ionization Mode | Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode[6][7] |
| Scan Type | Selected Reaction Monitoring (SRM)[7] |
| Source Temperature | Optimized for instrument |
| Collision Gas | Argon |
SRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 320.3 | 238.0[6] |
| M-2 | To be determined based on reference standard | To be determined |
| M-4 | To be determined based on reference standard | To be determined |
| M-9 | To be determined based on reference standard | To be determined |
| Internal Standard (Silodosin) | 496.4 | 261.0[6] |
Quantitative Data and Method Validation
The method should be validated for linearity, accuracy, precision, selectivity, and stability. The following table summarizes typical calibration ranges for this compound and its metabolites in human plasma.
| Analyte | Calibration Range (pg/mL) |
| This compound | 10 - 1000[6] |
| M-2 | 10 - 500[7] |
| M-4 | 10 - 1000[7] |
| M-9 | 50 - 5000[7] |
Conclusion
This HPLC-MS/MS method provides a reliable and sensitive approach for the simultaneous identification and quantification of this compound and its major metabolites in biological matrices. The detailed protocol and established quantitative ranges offer a solid foundation for researchers conducting pharmacokinetic and drug metabolism studies of this compound. The provided workflows and parameters can be adapted to specific laboratory instrumentation and requirements.
References
- 1. Absolute bioavailability of this compound after oral administration to healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Absorption, metabolism, and excretion of [14C]this compound, a new compound for treatment of overactive bladder, after oral administration to healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C20H21N3O | CID 6433090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A liquid chromatography-tandem mass spectrometry method for the quantitation of this compound in human plasma: application to a clinical pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Development and validation of bioanalytical methods for this compound (KRP-197/ONO-8025) and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN103063795A - Methods for determining the content of this compound and detecting related substances - Google Patents [patents.google.com]
- 9. CN104614468B - Method for separating this compound and related substances thereof by high performance liquid chromatography - Google Patents [patents.google.com]
Application Notes and Protocols: Urodynamic Studies of Imidafenacin in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Imidafenacin (KRP-197/ONO-8025) is a potent antimuscarinic agent developed for the treatment of overactive bladder (OAB).[1] It exhibits high affinity for M3 and M1 muscarinic receptor subtypes while having a low affinity for the M2 subtype.[2] Animal models, particularly in rodents, are crucial for elucidating the pharmacological profile and urodynamic effects of this compound. These studies provide foundational data on its efficacy, bladder selectivity, and mechanism of action before advancing to human clinical trials. This document outlines the key findings from urodynamic studies in animal models and provides detailed protocols for conducting such research.
Mechanism of Action
This compound primarily functions by competitively antagonizing muscarinic receptors. In the urinary bladder, the detrusor muscle is rich in M3 receptors. Acetylcholine released from parasympathetic nerves binds to these M3 receptors, triggering a signaling cascade that leads to detrusor muscle contraction and urination.[3] this compound selectively blocks these M3 receptors, leading to relaxation of the bladder smooth muscle, an increase in bladder capacity, and a reduction in involuntary detrusor contractions that characterize OAB.[3][4]
Furthermore, this compound shows a high affinity for M1 receptors.[2] Prejunctional M1 receptors are thought to facilitate acetylcholine release, so antagonism at this site may further contribute to the reduction of bladder contractility.[2] Its low affinity for M2 receptors is advantageous, as M2 antagonism can lead to cardiac side effects like tachycardia.[5]
References
- 1. Bladder Selectivity of this compound, a Novel Antimuscarinic Agent Developed to Treat Overactive Bladder | Semantic Scholar [semanticscholar.org]
- 2. Long-term safety, efficacy, and tolerability of this compound in the treatment of overactive bladder: a review of the Japanese literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Experience with this compound in the management of overactive bladder disorder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Imidafenacin's Effect on Bladder Capacity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidafenacin is a potent and selective antagonist of muscarinic M3 and M1 receptors, with a lower affinity for the M2 subtype.[1][2] This pharmacological profile makes it an effective treatment for overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence.[3][4] The therapeutic effect of this compound is primarily achieved by inhibiting involuntary bladder contractions and increasing bladder capacity.[5][6] These application notes provide detailed protocols for measuring the effect of this compound on bladder capacity in both preclinical and clinical settings.
Mechanism of Action
This compound exerts its effects on the bladder through the antagonism of muscarinic acetylcholine receptors (mAChRs). The detrusor muscle of the bladder, which is responsible for contraction and voiding, is densely populated with M3 and M2 receptors. Acetylcholine (ACh) released from parasympathetic nerves binds to these receptors to initiate bladder contraction.
-
M3 Receptor Antagonism: The binding of ACh to M3 receptors, which are coupled to Gq/11 proteins, activates the phospholipase C (PLC) pathway. This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction. This compound's high affinity for M3 receptors directly blocks this primary contractile pathway, leading to detrusor muscle relaxation and an increase in bladder capacity.[1]
-
M1 Receptor Antagonism: M1 receptors are found on presynaptic nerve terminals in the bladder and are thought to have a facilitatory role in ACh release. By antagonizing M1 receptors, this compound may reduce the release of ACh, further contributing to the relaxation of the detrusor muscle.[2][7]
-
M2 Receptor Antagonism: While M2 receptors are more numerous than M3 receptors in the detrusor, their primary role is to inhibit adenylyl cyclase, which counteracts the relaxation induced by β-adrenergic stimulation. This compound has a lower affinity for M2 receptors, which may be advantageous as it preserves the potential for sympathetic-mediated bladder relaxation.[1]
Signaling Pathway of this compound's Action
Data Presentation
The following tables summarize the quantitative data from preclinical and clinical studies on the effect of this compound on bladder capacity.
Table 1: Preclinical Data on Bladder Capacity in Rats
| Treatment Group | Dose (mg/kg, i.v.) | Bladder Capacity (mL) | Percent Increase from Control | Reference |
| Vehicle (Control) | - | Baseline Value | - | [8] |
| This compound | 0.003 | Significantly Increased | Data not specified as % | [8] |
| This compound | 0.001 - 0.003 | Dose-dependent Increase | Data not specified as % | [9] |
Note: The studies demonstrated a significant increase in bladder capacity; however, the exact mean values and standard deviations for bladder capacity in milliliters were not consistently provided in a comparable format across all publications.
Table 2: Clinical Data on Maximum Cystometric Capacity in Humans
| Study Population | This compound Dose | Treatment Duration | Baseline Bladder Capacity (mL) | Post-treatment Bladder Capacity (mL) | Change in Bladder Capacity (mL) | Reference |
| Overactive Bladder Patients | 0.1 mg twice daily | 4 weeks | 202 ± 103 | 279 ± 120 | +77 | [2] |
| Overactive Bladder (Neurogenic) | 0.1 mg twice daily | 12 weeks | 223 | 266 | +43 | [2] |
| Spinal Cord Injury Patients | 0.2 - 0.4 mg daily | 4-8 weeks | 246.0 (median) | 321.5 (median) | +75.5 | [1] |
Experimental Protocols
Preclinical Protocol: Measurement of Bladder Capacity in Anesthetized Rats (Intermittent Cystometry)
This protocol is based on methodologies described in preclinical studies evaluating this compound's effect on bladder function in rats.[8][9]
1. Animal Preparation:
- Species: Female Sprague-Dawley rats.
- Anesthesia: Urethane (1.0-1.2 g/kg, s.c. or i.p.). The choice of anesthetic is critical as some agents can suppress the micturition reflex.[8]
- Catheter Implantation:
- A midline abdominal incision is made to expose the bladder.
- A polyethylene catheter (e.g., PE-50) with a flared tip is inserted into the bladder dome and secured with a purse-string suture.
- The catheter is tunneled subcutaneously and externalized at the nape of the neck.
- For intravenous drug administration, a catheter is inserted into the femoral or jugular vein.
2. Cystometry Procedure:
- The bladder catheter is connected to a three-way stopcock, which is linked to a pressure transducer and a syringe pump.
- The bladder is emptied before starting the infusion.
- Saline is infused into the bladder at a constant rate (e.g., 0.05-0.2 mL/min).
- Intravesical pressure is continuously recorded.
- Bladder Capacity: The volume of infused saline required to elicit a micturition contraction (a sharp rise in intravesical pressure followed by voiding) is defined as the bladder capacity.
- Several reproducible micturition cycles are recorded to establish a stable baseline.
3. Drug Administration and Data Acquisition:
- After establishing a baseline, this compound or vehicle is administered intravenously.[8][9]
- Cystometric recordings are continued to assess the drug's effect on bladder capacity and other urodynamic parameters (e.g., micturition pressure, residual volume).
- Data is collected and analyzed to compare pre- and post-drug administration values.
start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
animal_prep [label="Animal Preparation\n(Anesthesia, Catheter Implantation)"];
baseline [label="Establish Baseline\n(Saline Infusion, Record Micturition Cycles)"];
drug_admin [label="Administer this compound or Vehicle (i.v.)"];
data_acq [label="Data Acquisition\n(Continue Cystometry, Record Changes)"];
analysis [label="Data Analysis\n(Compare Pre- and Post-Treatment Bladder Capacity)"];
end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> animal_prep;
animal_prep -> baseline;
baseline -> drug_admin;
drug_admin -> data_acq;
data_acq -> analysis;
analysis -> end;
}
Clinical Protocol: Urodynamic Assessment of Bladder Capacity in Patients with Overactive Bladder
This protocol is a generalized representation based on methods described in clinical trials involving this compound and standard urodynamic practices.[1][2]
1. Patient Selection:
- Inclusion Criteria: Patients diagnosed with overactive bladder, often based on symptoms of urinary frequency, urgency, and urge incontinence.[5][7]
- Exclusion Criteria: Conditions that could confound the results, such as urinary tract infection, bladder stones, bladder cancer, or significant post-void residual volume.[5][7]
- Informed consent is obtained from all participants.
2. Urodynamic Study (Filling Cystometry):
- Patient Preparation: The patient is asked to void as completely as possible before the procedure.
- Catheterization:
- A dual-lumen catheter is inserted into the bladder via the urethra. One lumen is for filling the bladder, and the other is for measuring intravesical pressure.
- A second catheter is placed in the rectum or vagina to measure abdominal pressure.
- Procedure:
- The bladder is filled with sterile saline or water at a controlled rate (e.g., 50-100 mL/min).
- Intravesical and abdominal pressures are continuously recorded. Detrusor pressure is calculated by subtracting abdominal pressure from intravesical pressure.
- The patient is asked to report their sensations of bladder filling (e.g., first sensation of filling, first desire to void, strong desire to void).
- Maximum Cystometric Capacity: This is the volume at which the patient feels a strong urge to void and can no longer delay micturition, or when involuntary detrusor contractions occur.[1]
3. Treatment and Follow-up:
- Patients are randomized to receive this compound (e.g., 0.1 mg twice daily) or a placebo/comparator drug for a specified period (e.g., 4 to 12 weeks).[2]
- The urodynamic study is repeated at the end of the treatment period to assess changes in maximum cystometric capacity and other urodynamic parameters.
start [label="Patient Recruitment\n(Inclusion/Exclusion Criteria)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
baseline_uds [label="Baseline Urodynamic Study\n(Measure Initial Bladder Capacity)"];
randomization [label="Randomization"];
treatment [label="Treatment Period\n(this compound or Placebo/Comparator)"];
followup_uds [label="Follow-up Urodynamic Study\n(Measure Post-Treatment Bladder Capacity)"];
comparison [label="Compare Baseline and Follow-up Data"];
end [label="Conclusion on Efficacy", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> baseline_uds;
baseline_uds -> randomization;
randomization -> treatment;
treatment -> followup_uds;
followup_uds -> comparison;
comparison -> end;
}
Conclusion
The protocols outlined in these application notes provide a framework for the preclinical and clinical evaluation of this compound's effect on bladder capacity. Urodynamic studies, particularly filling cystometry, are essential for quantifying the therapeutic benefits of this compound in the context of overactive bladder. The provided data and methodologies can serve as a valuable resource for researchers and clinicians in the field of urology and drug development.
References
- 1. Effect of this compound on the urodynamic parameters of patients with indwelling bladder catheters due to spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term safety, efficacy, and tolerability of this compound in the treatment of overactive bladder: a review of the Japanese literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [this compound for treatment of overactive bladder and urgent urinary incontinence: the results of open-label multicenter randomized controlled clinical trial] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experience with this compound in the management of overactive bladder disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Meta-Analysis of the Efficacy and Safety of this compound for Overactive Bladder Induced by Benign Prostatic Hyperplasia in Men Receiving Alpha-Blocker Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. In vivo bladder selectivity of this compound, a novel antimuscarinic agent, assessed by using an effectiveness index for bladder capacity in rats [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the combination of vibegron and this compound on bladder function in urethane-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Imidafenacin in Plasma and Urine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Imidafenacin in human plasma and urine. The protocols described herein are intended for use in pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. Two distinct analytical techniques are presented: a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method and an adaptable High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method
This LC-MS/MS method offers high sensitivity and selectivity for the quantification of this compound in both plasma and urine, making it the gold standard for bioanalytical applications.
Quantitative Data Summary
The performance characteristics of the LC-MS/MS method for this compound quantification are summarized in the tables below.
Table 1: LC-MS/MS Method Parameters for this compound in Human Plasma
| Parameter | Value | Reference |
| Linearity Range | 10 - 1000 pg/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL | [1] |
| Intra-day Precision (%RSD) | < 7.4% | |
| Inter-day Precision (%RSD) | < 7.4% | |
| Intra-day Accuracy (%) | 103.1% to 106.8% | |
| Inter-day Accuracy (%) | 103.1% to 106.8% | |
| Recovery (%) | > 81.4% | [2] |
Table 2: LC-MS/MS Method Parameters for this compound in Human Urine
| Parameter | Value | Reference |
| Linearity Range | 0.2 - 50 ng/mL | [2] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | [2] |
| Intra-day Precision (%RSD) | < 16.1% (at LLOQ) | [2] |
| Inter-day Precision (%RSD) | < 17.0% (at LLOQ) | [2] |
| Intra-day Accuracy (%) | Within ±12.8% | [2] |
| Inter-day Accuracy (%) | Within ±17.0% | [2] |
| Recovery (%) | > 81.4% | [2] |
Experimental Protocol: LC-MS/MS Quantification of this compound in Plasma
1.2.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject a 10 µL aliquot into the LC-MS/MS system.
1.2.2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Phenomenex Synergi 4 µm Hydro-RP 80 Å (150 mm x 2.0 mm)
-
Mobile Phase A: 0.2 mM Ammonium Formate in water with 0.01% Formic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic or gradient elution can be optimized. A starting condition of 60% B is recommended.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
1.2.3. Mass Spectrometric Conditions
-
Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 320.3 → 238.0
-
Internal Standard (e.g., Silodosin): m/z 496.4 → 261.0
-
Experimental Protocol: LC-MS/MS Quantification of this compound in Urine
1.3.1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
To 1 mL of urine, add an appropriate amount of internal standard and vortex.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
1.3.2. Chromatographic and Mass Spectrometric Conditions
The chromatographic and mass spectrometric conditions are the same as described for the plasma analysis (Sections 1.2.2 and 1.2.3).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method (Adapted)
This method is adapted from a protocol for the analysis of this compound in bulk drug and requires validation for use with biological matrices.[3] It offers a more accessible alternative when LC-MS/MS is not available.
Hypothetical Quantitative Data Summary
The following table presents the expected performance characteristics of an adapted and validated HPLC-UV method.
Table 3: Expected Performance of an Adapted HPLC-UV Method for this compound in Plasma and Urine
| Parameter | Expected Value |
| Linearity Range | 50 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%) | 85 - 115% |
| Recovery (%) | > 70% |
Experimental Protocol: HPLC-UV Quantification of this compound in Plasma/Urine (Proposed)
2.2.1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma or urine in a glass tube, add an appropriate amount of internal standard.
-
Add 50 µL of 1 M NaOH to basify the sample.
-
Add 3 mL of a mixture of diethyl ether and dichloromethane (70:30, v/v) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness at 40°C under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
2.2.2. Chromatographic Conditions
-
HPLC System: Standard HPLC system with a UV detector
-
Column: C18, 5 µm, 250 x 4.6 mm (I.D.)[3]
-
Mobile Phase: Acetonitrile : 20 mmol/L Disodium Phosphate Solution (pH adjusted to 7.45 with phosphoric acid) = 37:63 (v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 40°C[3]
-
Detection Wavelength: 220 nm[3]
-
Injection Volume: 20 µL
This compound Metabolism and Bioanalytical Workflow
The following diagrams illustrate the metabolic pathway of this compound and the general experimental workflows for its quantification.
Caption: Metabolic pathway of this compound.
References
- 1. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-drug interactions in the metabolism of this compound: role of the human cytochrome P450 enzymes and UDP-glucuronic acid transferases, and potential of this compound to inhibit human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solid-Phase Extraction of Imidafenacin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidafenacin is a potent and selective antagonist of M3 and M1 muscarinic receptors, primarily used for the treatment of overactive bladder. Accurate quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. Solid-phase extraction (SPE) has been established as a robust and reliable method for the extraction and purification of this compound and its metabolites from complex biological samples such as plasma and urine, prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]
This document provides a detailed overview of the application of SPE for the analysis of this compound and its primary metabolites, including M-2, M-4, and M-9 in plasma, and a broader range of metabolites in urine.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative parameters of the bioanalytical methods developed for this compound and its metabolites using solid-phase extraction followed by LC-MS/MS.
Table 1: Analysis of this compound and Metabolites in Human Plasma[1]
| Analyte | Linearity Range (pg/mL) |
| This compound (IM) | 10 - 500 |
| Metabolite M-2 | 10 - 500 |
| Metabolite M-4 | 10 - 1000 |
| Metabolite M-9 | 50 - 5000 |
A sensitive and selective bioanalytical method was developed for the determination of extremely low levels of this compound and its metabolites in human plasma.[1]
Table 2: Analysis of this compound and Metabolites in Human Urine
| Analyte | Linearity Range (ng/mL) | Extraction Recovery |
| This compound (IM) | 0.2 - 50 | ≥ 81.4% |
| Metabolite M-2 | 0.2 - 50 | ≥ 81.4% |
| Metabolite M-3 | 0.2 - 50 | ≥ 81.4% |
| Metabolite M-4 | 0.2 - 50 | ≥ 81.4% |
| Metabolite M-6 | 0.2 - 50 | ≥ 81.4% |
| Metabolite M-8 | 0.2 - 50 | ≥ 81.4% |
| Metabolite M-5 | 1 - 250 | ≥ 81.4% |
| Metabolite M-9 | 1 - 250 | ≥ 81.4% |
New bioanalytical methods have been developed for the determination of this compound and its various metabolites in human urine.[2] The accuracy and precision for these methods were reported to be within ±17.0% and 16.1% at the lowest concentrations, and within ±12.8% and 11.1% at higher concentrations, respectively.
Experimental Protocols
While the full detailed protocols are proprietary and not fully disclosed in the cited literature, based on standard practices for solid-phase extraction of pharmaceutical compounds from biological matrices, the following represents a likely and comprehensive methodology.
Protocol 1: SPE of this compound and Metabolites from Human Plasma
This protocol is designed for the extraction of this compound, M-2, M-4, and M-9 from human plasma samples.
Materials:
-
SPE Cartridges: Reversed-phase sorbent (e.g., C18 or a polymer-based sorbent like Oasis HLB)
-
Human Plasma containing this compound and/or its metabolites
-
Internal Standard (IS) solution
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid or Ammonium Hydroxide (for pH adjustment)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
Centrifuge
Method:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To 1.0 mL of plasma, add the internal standard solution.
-
Vortex mix for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Dilute the supernatant with an acidic aqueous solution (e.g., 2% formic acid in water) to facilitate binding to the SPE sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol through the sorbent bed.
-
Equilibrate the cartridges by passing 1 mL of water through the sorbent bed. Ensure the sorbent does not dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of an aqueous wash solution (e.g., 5% methanol in water) to remove polar interferences.
-
Apply vacuum until the sorbent is dry.
-
-
Elution:
-
Elute the analytes of interest with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Collect the eluate in a clean collection tube.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Vortex mix and transfer to an autosampler vial for analysis.
-
Protocol 2: SPE of this compound and Metabolites from Human Urine
This protocol is adapted for the extraction of a wider range of this compound metabolites from human urine.
Method:
-
Sample Pre-treatment:
-
Thaw urine samples at room temperature.
-
To 1.0 mL of urine, add the internal standard solution.
-
Vortex mix for 30 seconds.
-
Adjust the pH of the sample as needed to ensure optimal retention of all metabolites on the SPE sorbent.
-
-
SPE Cartridge Conditioning and Equilibration:
-
Follow the same conditioning and equilibration steps as described in Protocol 1.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge at a controlled flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other highly polar interferences.
-
-
Elution:
-
Elute this compound and its metabolites using 1 mL of methanol or acetonitrile.
-
-
Reconstitution:
-
Evaporate the eluate and reconstitute the residue in the mobile phase for LC-MS/MS analysis, as detailed in Protocol 1.
-
Visualizations
General Workflow for Solid-Phase Extraction
Caption: General workflow for solid-phase extraction of biological samples.
Signaling Pathway of this compound's Antimuscarinic Action
Caption: this compound blocks acetylcholine binding to M3 receptors.
References
- 1. Development and validation of bioanalytical methods for this compound (KRP-197/ONO-8025) and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of bioanalytical methods for this compound (KRP-197/ONO-8025) and its metabolites in human urine by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: [3H]Imidafenacin for M3 Muscarinic Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidafenacin is a potent and selective antagonist for the M1 and M3 muscarinic acetylcholine receptor subtypes, and is clinically utilized for the treatment of overactive bladder (OAB). [3H]this compound is a valuable radioligand for characterizing M1 and M3 muscarinic receptors.[1][2] Its high affinity and selectivity make it a superior tool for in vitro and in vivo receptor binding assays compared to less selective radioligands like [N-methyl-3H]scopolamine methyl chloride ([3H]NMS).[1] Studies have shown that [3H]this compound binds with high affinity to muscarinic receptors in various tissues, including the human bladder and parotid gland.[3][4] This document provides detailed protocols for the use of [3H]this compound in radioligand binding assays to facilitate research and drug development targeting the M3 receptor.
M3 Receptor Signaling Pathway
The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples through Gαq/11. Upon activation by acetylcholine, it initiates a signaling cascade leading to smooth muscle contraction, a key function in the urinary bladder.
Quantitative Data Summary
The following tables summarize the binding affinities of [3H]this compound and the inhibitory constants of various antimuscarinic agents determined using [3H]this compound.
Table 1: Binding Characteristics of [3H]this compound in Various Tissues
| Tissue | Species | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Bladder | Rat | 1.2 - 1.4 | 372 | [5][6] |
| Submaxillary Gland | Rat | 0.4 - 0.7 | - | [5] |
| Heart | Rat | 2.2 - 4.5 | - | [5] |
| Colon | Rat | 1.2 - 1.4 | - | [5] |
| Lung | Rat | 1.2 - 1.4 | - | [5] |
| Prostate | Rat | 0.4 - 0.7 | - | [5] |
| Cerebral Cortex | Rat | 0.4 - 0.7 | - | [5] |
| Bladder | Human | ~3x higher than parotid | - | [4] |
| Parotid Gland | Human | - | - | [3] |
Table 2: Competitive Inhibition of [3H]this compound Binding by Antimuscarinic Agents in Rat Bladder
| Compound | Ki (nM) | Reference |
| This compound | - | [5] |
| Tolterodine | - | [5] |
| Atropine | - | [5] |
| Oxybutynin | - | [5] |
| Solifenacin | - | [5] |
Note: Specific Ki values were mentioned to be determined but not explicitly listed in the provided search snippets. The table indicates which compounds were tested.
Experimental Protocols
The following are detailed protocols for conducting radioligand binding assays using [3H]this compound.
Experimental Workflow for Radioligand Binding Assay
Protocol 1: Saturation Binding Assay
This assay determines the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of [3H]this compound.
1. Materials and Reagents:
-
Tissue homogenates (e.g., rat bladder)
-
[3H]this compound
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4[7]
-
Wash Buffer (ice-cold): 50 mM Tris-HCl, pH 7.4
-
Atropine (for non-specific binding)
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI)[7]
-
Scintillation cocktail
2. Procedure:
-
Prepare tissue membranes by homogenizing the tissue in a lysis buffer and pelleting the membranes by centrifugation.[7] Resuspend the final pellet in the binding buffer.
-
Perform a protein quantification assay (e.g., BCA assay) to determine the membrane protein concentration.[7]
-
Set up assay tubes/plates in triplicate for total binding and non-specific binding (NSB).
-
Add increasing concentrations of [3H]this compound (e.g., 0.1 to 20 nM) to the total binding tubes.
-
To the NSB tubes, add the same concentrations of [3H]this compound plus a high concentration of a non-labeled competitor (e.g., 1 µM atropine).
-
Add the membrane homogenate (50-120 µg protein) to each tube.[7]
-
Incubate at 25°C for 60 minutes with gentle agitation.[5]
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.[7]
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each [3H]this compound concentration.
-
Plot the specific binding versus the concentration of [3H]this compound.
-
Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.
Protocol 2: Competitive Binding Assay
This assay determines the affinity (Ki) of a test compound for the M3 receptor by measuring its ability to compete with [3H]this compound.
1. Materials and Reagents:
-
Same as for the saturation binding assay.
-
Unlabeled test compounds (competitors).
2. Procedure:
-
Prepare tissue membranes as described in the saturation assay protocol.
-
Set up assay tubes/plates for total binding, non-specific binding, and competitor binding.
-
Add a fixed concentration of [3H]this compound to all tubes. This concentration should ideally be close to the Kd value determined from the saturation assay.
-
For total binding, add binding buffer.
-
For non-specific binding, add a high concentration of a non-labeled competitor (e.g., 1 µM atropine).
-
For competitor binding, add increasing concentrations of the unlabeled test compound.
-
Add the membrane homogenate (50-120 µg protein) to each tube.
-
Incubate at 25°C for 60 minutes.[5]
-
Terminate the reaction by rapid vacuum filtration and wash as described previously.
-
Quantify radioactivity by scintillation counting.
3. Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of [3H]this compound used and Kd is its dissociation constant determined from the saturation assay.
Protocol 3: Kinetic Binding Assays (Association and Dissociation)
These assays determine the rate at which [3H]this compound binds to (association rate, k_on) and dissociates from (dissociation rate, k_off) the receptor.
1. Association Assay (k_on):
-
Prepare reagents and membranes as previously described.
-
Add a fixed concentration of [3H]this compound (around the Kd) to a series of tubes.
-
Initiate the binding reaction by adding the membrane homogenate to all tubes at time zero.
-
Incubate the tubes at a specific temperature (e.g., 25°C).
-
At various time points, terminate the reaction in triplicate tubes by rapid filtration.
-
Quantify the bound radioactivity for each time point.
-
Plot the specific binding versus time and analyze the data using a one-phase association equation to determine the observed rate constant (k_obs). The association rate constant (k_on) can then be calculated.
2. Dissociation Assay (k_off):
-
Incubate the membrane homogenate with [3H]this compound at a concentration several times its Kd until equilibrium is reached (e.g., 60 minutes at 25°C).
-
Initiate dissociation at time zero by adding a high concentration of a non-labeled ligand (e.g., 1 µM atropine) to the reaction mixture.
-
At various time points after the addition of the unlabeled ligand, filter triplicate samples and wash them rapidly.
-
Quantify the remaining bound radioactivity at each time point.
-
Plot the natural logarithm of the percentage of binding remaining versus time. The slope of this line will be equal to the negative of the dissociation rate constant (-k_off).
Conclusion
[3H]this compound is a highly effective and selective radioligand for the study of M3 muscarinic receptors.[3][4] Its favorable binding properties provide a solid foundation for its use in screening and characterizing novel M3 antagonists. The protocols outlined in this document offer a comprehensive guide for researchers to utilize [3H]this compound in their studies, enabling robust and reproducible characterization of M3 receptor pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Experience with this compound in the management of overactive bladder disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.teikyo.jp [pure.teikyo.jp]
- 4. Muscarinic receptor binding of the novel radioligand, [3h]this compound in the human bladder and parotid gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ics.org [ics.org]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Imidafenacin & CYP3A4 Inhibitor Interactions
This technical support resource provides researchers, scientists, and drug development professionals with essential information regarding the drug-drug interactions between imidafenacin and cytochrome P450 3A4 (CYP3A4) inhibitors. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound?
A1: this compound is primarily metabolized in the liver by Cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 1A4 (UGT1A4)[1]. The oxidative metabolism of this compound is significantly reduced when co-administered with CYP3A4 inhibitors[1].
Q2: What is the expected impact on this compound plasma concentrations when co-administered with a strong CYP3A4 inhibitor?
A2: Co-administration of this compound with a potent CYP3A4 inhibitor leads to a significant increase in its plasma concentration. A clinical study involving the strong CYP3A4 inhibitor itraconazole showed a 1.32-fold increase in the maximum plasma concentration (Cmax) and a 1.78-fold increase in the area under the plasma concentration-time curve (AUC) of this compound[2].
Q3: Are there any known effects of this compound or its metabolites on the metabolism of other drugs?
A3: Current in vitro studies suggest that this compound and its major metabolites do not have an inhibitory effect on the CYP-mediated metabolism of other drugs[1].
Q4: What are the clinical implications of the drug-drug interaction between this compound and CYP3A4 inhibitors?
A4: The increase in this compound plasma concentrations when co-administered with CYP3A4 inhibitors may lead to an increased risk of dose-related adverse effects. Therefore, caution should be exercised, and dose adjustments may be necessary when this compound is used concomitantly with potent CYP3A4 inhibitors like itraconazole[2].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Higher than expected this compound plasma concentrations in an in vivo study. | Co-administration of a known or suspected CYP3A4 inhibitor. | Review all co-administered compounds for their potential to inhibit CYP3A4. If a CYP3A4 inhibitor is present, consider its impact on this compound metabolism in the interpretation of your results. For future studies, consider a washout period for the inhibitor or use an alternative non-inhibiting compound. |
| Inconsistent results in this compound metabolism assays. | Variability in the activity of liver microsomes or recombinant CYP3A4. | Ensure the quality and activity of your microsomal or recombinant enzyme preparations. Use a positive control substrate for CYP3A4 to confirm enzyme activity. Consider lot-to-lot variability of reagents. |
| Difficulty replicating in vivo drug interaction findings in vitro. | The in vitro model may not fully recapitulate the complexity of in vivo drug metabolism and transport. | Consider the contribution of other metabolic pathways (e.g., UGT1A4) and drug transporters in your experimental design. A more complex model, such as primary human hepatocytes, may be necessary. |
| Unexpected adverse events in animal studies involving this compound. | Potential drug-drug interaction with another compound in the formulation or diet that inhibits CYP3A4. | Analyze all components of the vehicle, diet, and any other administered substances for CYP3A4 inhibitory potential. A review of the literature for interactions with formulation excipients may be warranted. |
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound when administered alone and in combination with the strong CYP3A4 inhibitor, itraconazole.
| Pharmacokinetic Parameter | This compound Alone (0.1 mg single dose) | This compound (0.1 mg single dose) + Itraconazole (200 mg multiple doses) | Fold Increase | 90% Confidence Interval |
| Cmax | Data not specified in the abstract | Data not specified in the abstract | 1.32 | 1.12 - 1.56 |
| AUC0-∞ | Data not specified in the abstract | Data not specified in the abstract | 1.78 | 1.47 - 2.16 |
Data sourced from a clinical study involving 12 healthy subjects[2].
Experimental Protocols
Clinical Drug-Drug Interaction Study with Itraconazole [2]
-
Study Design: An open-label, self-controlled study.
-
Participants: 12 healthy subjects.
-
Methodology:
-
Period I: Subjects received a single oral dose of 0.1 mg this compound.
-
Period II: Subjects received multiple oral doses of 200 mg itraconazole for 9 days. On day 8 of itraconazole administration, a single oral dose of 0.1 mg this compound was co-administered.
-
-
Sample Analysis: Plasma concentrations of this compound and its major metabolite metabolized by CYP3A4 (M-2) were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve from time 0 to infinity (AUC0-∞) were calculated for this compound.
Visualizations
Caption: Metabolic pathway of this compound via CYP3A4 and UGT1A4, and the inhibitory effect of CYP3A4 inhibitors.
Caption: Experimental workflow of the clinical drug-drug interaction study.
References
- 1. Drug-drug interactions in the metabolism of this compound: role of the human cytochrome P450 enzymes and UDP-glucuronic acid transferases, and potential of this compound to inhibit human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of itraconazole on the pharmacokinetics of this compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Role of UGT1A4 in Imidafenacin Metabolism
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) regarding the role of UDP-glucuronosyltransferase 1A4 (UGT1A4) in the metabolism of imidafenacin.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound?
A1: this compound is primarily metabolized in the liver through two main pathways: oxidation and glucuronidation. The major enzymes responsible for its metabolism are Cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 1A4 (UGT1A4).[1][2]
Q2: What is the specific role of UGT1A4 in this compound metabolism?
A2: UGT1A4 is exclusively responsible for the N-glucuronidation of this compound, leading to the formation of its N-glucuronide metabolite (M-9).[1][2] This is a significant pathway in the overall clearance of the drug.
Q3: Are there any other UGT enzymes involved in this compound metabolism?
A3: Based on in vitro studies with recombinant human UGT enzymes, only UGT1A4 has been shown to catalyze the N-glucuronidation of this compound.[1][2]
Q4: What are the major metabolites of this compound found in human plasma?
A4: The major metabolites of this compound identified in human plasma are the oxidized form (M-2), produced by CYP3A4, and the N-glucuronide conjugate (M-9), produced by UGT1A4.
Q5: Can co-administration of other drugs affect this compound metabolism via UGT1A4?
A5: Yes, drugs that are substrates or inhibitors of UGT1A4 could potentially interact with this compound metabolism. For example, imipramine, another substrate of UGT1A4, did not show significant inhibition of this compound metabolism in one study.[1] However, potent inhibitors of UGT1A4 could theoretically increase this compound plasma concentrations.
Troubleshooting Guides for In Vitro Experiments
This section addresses common issues encountered during in vitro studies of this compound metabolism by UGT1A4.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no formation of this compound N-glucuronide | Inactive UGT1A4 enzyme (recombinant or in microsomes). | 1. Verify the activity of the enzyme lot using a known UGT1A4-specific substrate (e.g., trifluoperazine). 2. Ensure proper storage of the enzyme at -80°C. 3. Avoid repeated freeze-thaw cycles. |
| Suboptimal assay conditions. | 1. Optimize the pH of the incubation buffer (typically around 7.4). 2. Ensure the presence of the cofactor UDPGA at a saturating concentration (typically 1-5 mM). 3. Check the concentration of MgCl₂, which is often required for UGT activity. | |
| Degradation of this compound or its glucuronide. | 1. Minimize incubation times to stay within the linear range of the reaction. 2. Ensure rapid termination of the reaction (e.g., with cold acetonitrile). 3. Check the stability of the glucuronide metabolite under the analytical conditions. | |
| High variability between replicate experiments | Inconsistent pipetting of enzyme, substrate, or cofactors. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Prepare master mixes for reagents to be added to multiple wells. |
| Non-uniform temperature during incubation. | 1. Use a calibrated incubator or water bath and ensure even temperature distribution. | |
| Issues with the analytical method (LC-MS/MS). | 1. Check for matrix effects from the incubation components. 2. Verify the stability of the analyte and internal standard in the autosampler. 3. Ensure the analytical method is validated for linearity, accuracy, and precision.[3][4] | |
| Atypical (non-Michaelis-Menten) enzyme kinetics | Substrate inhibition or activation at high this compound concentrations. | 1. Widen the range of substrate concentrations tested to fully characterize the kinetic profile. 2. Consider fitting the data to alternative kinetic models (e.g., substrate inhibition model). |
| Allosteric effects. | 1. Be aware that UGT enzymes can have complex kinetics with multiple binding sites. |
Data Presentation
Table 1: Enzymes Involved in this compound Metabolism
| Metabolic Pathway | Enzyme | Major Metabolite | Reference |
| N-glucuronidation | UGT1A4 | M-9 (N-glucuronide) | [1][2] |
| Oxidation | CYP3A4 | M-2 (Oxidized form) | [1][2] |
Table 2: Inhibition of this compound Metabolism in Human Liver Microsomes
| Inhibitor (Target) | Concentration | Remaining this compound Activity (%) | Reference |
| Ketoconazole (CYP3A4) | 1 µM | 1.6 | [1] |
| Itraconazole (CYP3A4) | 10 µM | 11.2 | [1] |
| Erythromycin (CYP3A4) | 50 µM | 40.2 | [1] |
| Clarithromycin (CYP3A4) | 50 µM | 24.1 | [1] |
| Imipramine (UGT1A4) | 50 µM | 99.6 | [1] |
Experimental Protocols
Protocol 1: Determination of UGT1A4-mediated this compound N-glucuronidation in Recombinant Human UGT1A4
Objective: To quantify the formation of this compound N-glucuronide by recombinant human UGT1A4.
Materials:
-
Recombinant human UGT1A4 supersomes
-
This compound
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN), cold
-
Internal standard (e.g., a structurally similar compound not metabolized by UGT1A4)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare the incubation mixture in microcentrifuge tubes on ice. A typical 200 µL reaction mixture contains:
-
Tris-HCl buffer (50 mM, pH 7.4)
-
MgCl₂ (10 mM)
-
Recombinant UGT1A4 (protein concentration to be optimized for linearity, e.g., 0.1-0.5 mg/mL)
-
This compound (at various concentrations to determine kinetics)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA (final concentration of 2-5 mM).
-
Incubate at 37°C for a predetermined time within the linear range of the reaction (e.g., 30-60 minutes).
-
Terminate the reaction by adding 2 volumes of cold ACN containing the internal standard.
-
Vortex and centrifuge to precipitate the protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the formation of the this compound N-glucuronide (M-9) using a validated LC-MS/MS method.[3][4]
Protocol 2: LC-MS/MS Analysis of this compound and its N-glucuronide
Objective: To quantify this compound and its N-glucuronide metabolite in in vitro samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound and its glucuronide.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: To be determined based on the specific instrument (e.g., monitoring the transition of the parent ion to a specific product ion).
-
This compound N-glucuronide (M-9): To be determined (e.g., monitoring the transition of the glucuronidated parent ion to the aglycone).
-
Internal Standard: To be determined.
-
-
Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for each analyte and the internal standard.
Data Analysis:
-
Construct calibration curves for both this compound and its N-glucuronide metabolite using authentic standards.
-
Calculate the concentration of the metabolite formed in the in vitro incubations based on the calibration curves.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: In vitro UGT1A4 assay workflow.
Caption: Troubleshooting logic for low product formation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Drug-drug interactions in the metabolism of this compound: role of the human cytochrome P450 enzymes and UDP-glucuronic acid transferases, and potential of this compound to inhibit human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of bioanalytical methods for this compound (KRP-197/ONO-8025) and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of bioanalytical methods for this compound (KRP-197/ONO-8025) and its metabolites in human urine by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Adverse Effects of Imidafenacin in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imidafenacin in long-term studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides
Issue 1: High Incidence of Dry Mouth (Xerostomia) in Study Subjects
Q1: We are observing a high rate of dry mouth in our long-term study cohort receiving this compound. What are the expected incidence rates, and how can we manage this adverse effect without compromising the study's integrity?
A1:
A high incidence of dry mouth is the most common adverse event associated with this compound, a consequence of its anticholinergic activity on muscarinic receptors in the salivary glands.[1][2] Long-term studies have reported dry mouth in approximately 40.2% of patients receiving 0.1 mg of this compound twice daily for 52 weeks.[2] The severity is typically mild to moderate.[2]
Management Strategies:
-
Symptomatic Relief: Recommend supportive measures such as frequent sips of water, chewing sugar-free gum, or using artificial saliva products to alleviate symptoms.[3]
-
Dose Evaluation: If symptoms are severe, consider a dose reduction if the study protocol allows. A study showed that increasing the dose from 0.1 mg to 0.2 mg twice daily increased the incidence of dry mouth from 26.5% to 53.3%.
-
Severity Grading: It is crucial to have a standardized method for grading the severity of dry mouth. The Clinical Oral Dryness Score (CODS) or the Summated Xerostomia Inventory (SXI) can be used for this purpose.[4][5][6] A score of 1-3 on the CODS is considered mild, 4-6 moderate, and 7-10 severe.[7][8]
Experimental Protocol for Monitoring Dry Mouth:
-
Baseline Assessment: Before initiating this compound, perform a baseline assessment of oral health and inquire about any pre-existing symptoms of dry mouth.
-
Regular Monitoring: At each study visit (e.g., weeks 2, 4, 8, 12, and then every 4 weeks), administer a standardized questionnaire like the SXI and perform a clinical assessment to determine the CODS.[9]
-
Adverse Event Reporting: Record all instances of dry mouth, detailing the severity, duration, and any management strategies employed.
Issue 2: Complaints of Constipation from Study Participants
Q2: Several participants in our long-term this compound trial are reporting constipation. What is the reported frequency of this side effect, and what are the recommended management protocols?
A2:
Constipation is another common anticholinergic side effect of this compound. Long-term studies have reported constipation in about 14.4% of patients.[2]
Management Strategies:
-
Dietary and Lifestyle Modifications: Advise participants to increase their intake of dietary fiber and fluids and to engage in regular physical activity.[3]
-
Laxatives: If lifestyle changes are insufficient, consider recommending osmotic laxatives like polyethylene glycol.[3]
-
Dose Review: Similar to dry mouth, a dose increase to 0.2 mg twice daily has been shown to increase the incidence of constipation from 9.9% to 18.7%. Therefore, a dose reduction may be warranted for persistent or severe constipation, as per the study protocol.
Frequently Asked Questions (FAQs)
Q3: What is the mechanism of action of this compound that leads to these adverse effects?
A3:
This compound is an antimuscarinic agent with a high affinity for M3 and M1 muscarinic acetylcholine receptors and a lower affinity for the M2 subtype.[2] Its therapeutic effect in overactive bladder is primarily due to the blockade of M3 receptors in the detrusor muscle of the bladder, leading to muscle relaxation.[10] However, it also blocks M1 and M3 receptors in the salivary glands, which are responsible for saliva production, leading to dry mouth.[11] Similarly, its effect on muscarinic receptors in the gastrointestinal tract can reduce motility and cause constipation.[1][12]
Q4: Are there any clinically significant drug interactions we should be aware of during our long-term studies?
A4:
Yes, co-administration of this compound with other drugs having anticholinergic properties can enhance the anticholinergic side effects.[13] Caution should be exercised when participants are taking other medications such as certain antihistamines, antidepressants, and antipsychotics.[14] It is essential to maintain a detailed record of all concomitant medications for each study participant.
Q5: What are the guidelines for dose adjustment of this compound in response to adverse events?
A5:
The standard dosage is 0.1 mg twice daily.[15] If efficacy is insufficient and there are no safety concerns, the dose can be increased to 0.2 mg twice daily.[15] However, if moderate to severe adverse reactions occur, a dose increase should not be attempted.[15] For patients with moderate to severe hepatic dysfunction or severe renal dysfunction, the dosage should be maintained at 0.1 mg twice daily.[13][15]
Q6: How should we handle unexpected adverse events not commonly associated with this compound?
A6:
Any unexpected adverse event should be thoroughly documented and reported according to the study protocol and regulatory requirements. It is important to assess the causality and rule out other potential causes, such as concomitant medications or underlying medical conditions. In cases of severe or serious unexpected adverse events, discontinuation of the study drug may be necessary, and the participant should be closely monitored.
Data Presentation
Table 1: Incidence of Common Adverse Effects of this compound in a 52-Week Study
| Adverse Effect | Incidence with 0.1 mg twice daily | Severity Profile (0.1 mg twice daily) |
| Dry Mouth | 40.2% | Mild: 33.3%, Moderate: 6.3%, Severe: 0.6% |
| Constipation | 14.4% | Not reported as severe |
Data from a 52-week, open-label study in Japanese patients with overactive bladder.[2]
Table 2: Dose-Dependent Incidence of Adverse Effects
| Adverse Effect | Incidence with 0.1 mg twice daily | Incidence with 0.2 mg twice daily |
| Dry Mouth | 26.5% | 53.3% |
| Constipation | 9.9% | 18.7% |
Experimental Protocols
Protocol for Assessment of Overactive Bladder Symptoms:
-
Overactive Bladder Symptom Score (OABSS): This questionnaire is used to quantify the severity of OAB symptoms, including daytime frequency, nighttime frequency, urgency, and urgency incontinence.[16] It should be administered at baseline and at regular intervals throughout the study.
-
Micturition Diary: Participants should be asked to complete a 3-day micturition diary to record the time of each void, the volume voided, and any episodes of urgency or incontinence.[16]
Mandatory Visualization
Caption: this compound's mechanism of action and adverse effects.
Caption: Workflow for managing adverse effects of this compound.
References
- 1. Figure 1 from Muscarinic receptor subtypes in the alimentary tract. | Semantic Scholar [semanticscholar.org]
- 2. Long-term safety, efficacy, and tolerability of this compound in the treatment of overactive bladder: a review of the Japanese literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Challacombe scale - Wikipedia [en.wikipedia.org]
- 8. Clinical Scoring Scales for Assessment of Dry Mouth | Pocket Dentistry [pocketdentistry.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. researchgate.net [researchgate.net]
- 12. Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 14. Managing Anticholinergic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mims.com [mims.com]
- 16. Clinical efficacy and safety of this compound as add-on treatment for persistent overactive bladder symptoms despite α-blocker treatment in patients with BPH: the ADDITION study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Food on Oral Absorption of Imidafenacin
This technical support guide is intended for researchers, scientists, and drug development professionals investigating the pharmacokinetics of Imidafenacin. It provides a comprehensive overview of the effects of food on the oral absorption of this compound, including detailed experimental protocols and a summary of key pharmacokinetic data.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of food on the oral absorption of this compound?
A1: The oral absorption of this compound is not significantly influenced by the presence of food.[1] While co-administration with a meal can lead to a slight increase in the rate and extent of absorption, these changes are generally not considered clinically significant.
Q2: How does food impact the peak plasma concentration (Cmax) and time to reach peak concentration (Tmax) of this compound?
A2: When taken with food, the Cmax of this compound is slightly increased. For a single 0.1 mg oral dose, the Cmax in the fed state was 611±113 pg/mL, compared to 471±107 pg/mL in the fasted state.[2] The median Tmax is slightly shorter in the fed state (1.3 hours) compared to the fasted state (1.5 hours).[2]
Q3: What is the effect of food on the overall drug exposure (AUC) of this compound?
A3: Food has a minor effect on the overall systemic exposure to this compound. The area under the plasma concentration-time curve from 0 to 12 hours (AUC0-12) was observed to be 2690±470 pg·hr/mL in the fed state and 2230±540 pg·hr/mL in the fasted state following a single 0.1 mg oral dose.[2] This represents an approximate 1.2-fold increase in AUC0-12 when administered with food.[1]
Q4: Does food affect the elimination half-life (T1/2) of this compound?
A4: The elimination half-life of this compound appears to be unaffected by food. In a study with healthy adult males, the mean elimination half-life was 2.9±0.2 hours in both the fed and fasted states.[2]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpectedly high variability in pharmacokinetic data between subjects in the "fed" cohort. | Inconsistent meal composition or timing of drug administration relative to the meal. | Ensure strict adherence to a standardized meal protocol, including consistent meal composition, caloric content, and fat percentage. Administer the drug at a fixed time point after the start of the meal for all subjects. |
| Lower than expected Cmax and AUC in the "fed" state. | The specific food composition may have properties that hinder absorption (e.g., high fiber content, specific binding interactions). | While the general recommendation is a high-fat meal, consider the specific components of the meal. If unexpected results persist, a different standardized meal protocol may be necessary for your specific research question. Refer to FDA guidelines for standardized meal options. |
| Difficulty replicating published food effect data. | Differences in subject populations (e.g., age, ethnicity, health status) or experimental conditions. | Carefully review the demographics of the subject population in the cited studies and compare them to your experimental cohort. Ensure all aspects of the experimental protocol, including fasting times and blood sampling schedules, are consistent. |
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of a single 0.1 mg oral dose of this compound in healthy adult males under fasted and fed conditions.
| Pharmacokinetic Parameter | Fasting State (Mean ± SD) | Fed State (Mean ± SD) |
| Tmax (hr) | 1.5 (median) | 1.3 (median) |
| Cmax (pg/mL) | 471 ± 107 | 611 ± 113 |
| AUC0-12 (pg·hr/mL) | 2230 ± 540 | 2690 ± 470 |
| T1/2 (hr) | 2.9 ± 0.2 | 2.9 ± 0.2 |
Data sourced from a study in 12 healthy adult males.[2]
Experimental Protocols
The following is a detailed methodology for a typical food-effect study on this compound, based on published literature and regulatory guidelines.
1. Study Design:
A randomized, open-label, two-period, crossover study is a common design. This involves each subject receiving this compound under both fasted and fed conditions, with a washout period between treatments.
2. Subject Population:
Healthy adult male volunteers are typically recruited for these studies. Key inclusion criteria often include a specific age range and a body mass index (BMI) within the normal range. Exclusion criteria would include any medical conditions or medications that could interfere with the pharmacokinetics of this compound.
3. Dosing and Administration:
-
Drug Product: this compound 0.1 mg tablets.
-
Fasted Condition: After an overnight fast of at least 10 hours, subjects receive a single oral dose of this compound with 240 mL of water. No food is permitted for at least 4 hours post-dose.
-
Fed Condition: After an overnight fast of at least 10 hours, subjects consume a standardized high-fat, high-calorie meal within 30 minutes. The this compound tablet is administered with 240 mL of water 30 minutes after the start of the meal.
4. Standardized High-Fat, High-Calorie Meal:
While the exact meal from the original this compound study is not detailed in the available literature, a standard meal recommended by the FDA for such studies consists of approximately 800 to 1000 calories.[2] An example of such a meal would be:
-
Two eggs fried in butter
-
Two strips of bacon
-
Two slices of toast with butter
-
Four ounces of hash brown potatoes
-
Eight ounces of whole milk
This meal derives approximately 50% of its total caloric content from fat.
5. Blood Sampling:
Venous blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of this compound. A typical sampling schedule might be:
-
Pre-dose (0 hours)
-
Post-dose at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours.
6. Bioanalytical Method:
Plasma concentrations of this compound are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
7. Pharmacokinetic Analysis:
The following pharmacokinetic parameters are calculated from the plasma concentration-time data for both the fasted and fed conditions:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
T1/2: Elimination half-life.
Visualizations
References
Technical Support Center: Imidafenacin and Cytochrome P450 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for imidafenacin to inhibit cytochrome P450 (CYP450) enzymes. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: Does this compound or its metabolites inhibit cytochrome P450 (CYP450) enzymes?
A1: Based on in vitro studies, this compound and its major metabolites have been shown to have no inhibitory effect on the activities of the major human CYP450 enzymes.[1][2]
Q2: What are the implications of this lack of inhibition for clinical drug-drug interactions?
A2: The absence of CYP450 inhibition by this compound suggests a low potential for it to alter the metabolism of co-administered drugs that are substrates of these enzymes.[1][2] This reduces the likelihood of clinically significant drug-drug interactions where this compound is the perpetrator.
Q3: My in vitro experiment shows unexpected inhibition of a CYP450 enzyme in the presence of this compound. What could be the cause?
A3: While published studies show no direct inhibition, several factors could lead to anomalous results in your experiment:
-
Experimental System: Ensure your system (e.g., human liver microsomes, recombinant enzymes) is properly validated. Contaminants or variability in the biological matrix could be a factor.
-
Substrate Concentration: The concentration of the probe substrate used can influence the outcome of inhibition assays.
-
Non-Specific Binding: this compound may be binding to other components in your assay, indirectly affecting the results.
-
Analytical Interference: Confirm that this compound or its metabolites are not interfering with the analytical method used to measure the formation of the metabolite of the probe substrate.
Q4: Which CYP450 enzymes are responsible for the metabolism of this compound?
A4: The primary enzymes involved in the metabolism of this compound are CYP3A4 and UDP-glucuronosyltransferase 1A4 (UGT1A4).[1][2]
Q5: Should I be concerned about co-administering this compound with known CYP3A4 inhibitors?
A5: Yes. Since this compound is a substrate of CYP3A4, co-administration with potent CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, erythromycin, clarithromycin) can reduce the oxidative metabolism of this compound, potentially leading to increased plasma concentrations and a higher risk of adverse effects.[1][2]
Data Summary: Inhibitory Potential of this compound on CYP450 Enzymes
The following table summarizes the in vitro inhibitory potential of this compound and its major metabolites on key human cytochrome P450 isoenzymes.
| CYP450 Isoenzyme | Inhibitory Effect of this compound & Metabolites |
| CYP1A2 | No significant inhibition observed |
| CYP2C9 | No significant inhibition observed |
| CYP2C19 | No significant inhibition observed |
| CYP2D6 | No significant inhibition observed |
| CYP3A4 | No significant inhibition observed |
Data is based on in vitro studies using human liver microsomes and recombinant CYP enzymes.[1][2]
Experimental Protocols
General Protocol for Assessing CYP450 Inhibition (In Vitro)
This guide provides a general workflow for determining the inhibitory potential of a compound, such as this compound, on CYP450 enzymes using human liver microsomes (HLM).
1. Materials and Reagents:
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Specific CYP450 probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
This compound (test inhibitor)
-
Known selective inhibitors for each isoenzyme (positive controls)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for analysis
2. Incubation Procedure:
-
Prepare a master mix containing HLM and phosphate buffer.
-
Pre-incubate the HLM master mix with varying concentrations of this compound or the positive control inhibitor for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the metabolic reaction by adding the specific CYP450 probe substrate and the NADPH regenerating system.
-
Incubate for a specific time at 37°C (the incubation time should be within the linear range of metabolite formation).
-
Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to precipitate the protein.
-
Collect the supernatant for analysis.
3. Analytical Method:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the specific metabolite of the probe substrate.
-
The rate of metabolite formation in the presence of the inhibitor is compared to the rate in the absence of the inhibitor (vehicle control).
4. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
If inhibition is observed, determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by non-linear regression analysis.
Visualizations
Caption: Metabolism of this compound and the inhibitory effect of CYP3A4 inhibitors.
Caption: General workflow for an in vitro CYP450 inhibition assay.
References
Stability testing of Imidafenacin under various laboratory conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of Imidafenacin under various laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
This compound, like many pharmaceutical compounds, can be susceptible to degradation under various environmental and chemical stresses. The primary factors to consider during stability testing include pH, temperature, light, and oxidizing agents. Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[1][2]
Q2: What are the expected degradation pathways for this compound?
While specific degradation pathway studies for this compound are not extensively published, based on its chemical structure containing an amide and an imidazole moiety, the following degradation pathways can be anticipated:
-
Hydrolysis: The amide linkage in this compound can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanoic acid and ammonia.
-
Oxidation: The imidazole ring is known to be susceptible to oxidation.[3] Oxidative stress, for instance from hydrogen peroxide, could lead to the formation of N-oxides or other oxidized derivatives of the imidazole ring.
-
Photodegradation: Exposure to UV or visible light may induce degradation, potentially involving the imidazole ring, which is known to be photoreactive in some molecules.[3]
Q3: What are some known impurities of this compound that I should be aware of?
During the synthesis and storage of this compound, certain process-related impurities have been identified. While not strictly degradation products from stability studies, it is crucial to be able to separate these from any degradants formed during stability testing. Known impurities include:
-
4-(2-methyl-1H-imidazol-1-yl)-2, 2-diphenylbutyronitrile
-
4-(2-methyl-1H-imidazol-1-yl)-2, 2-diphenylbutanoic acid
-
4-(1H-imidazol-1-yl)-2, 2-diphenylbutanamide[4]
A robust stability-indicating method should be able to resolve this compound from these impurities and any potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase pH or composition. | Optimize the mobile phase. A common mobile phase for this compound analysis is a mixture of acetonitrile and a phosphate buffer (e.g., 20mmol/L disodium phosphate) with the pH adjusted to around 7.45.[5] |
| Column degradation. | Use a new C18 column (e.g., 250 x 4.6mm, 5 µm) and ensure proper column washing and storage.[5] | |
| Inconsistent degradation levels in forced degradation studies. | Inconsistent stress conditions (temperature, pH, reagent concentration). | Ensure precise control of all experimental parameters. Use calibrated equipment and freshly prepared reagents. |
| Insufficient stress applied. | For hydrolysis, consider using stronger acid/base concentrations (e.g., up to 1N HCl or NaOH) or increasing the temperature (up to 70°C).[6] For oxidation, increase the concentration of the oxidizing agent or the exposure time. | |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Co-elution of degradation products with the main peak or other peaks. | Re-validate the HPLC method for specificity. Use a photodiode array (PDA) detector to check for peak purity. |
| Degradation products are not UV-active at the chosen wavelength. | Analyze samples at multiple wavelengths or use a mass spectrometer (LC-MS) for detection. | |
| Formation of volatile or non-chromatophoric degradation products. | This is a limitation of HPLC-UV. If significant, other analytical techniques may be required for full characterization. |
Data Presentation
The following tables are illustrative examples of how to present quantitative data from stability studies of this compound. Note: The data presented here is hypothetical and for demonstration purposes only.
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product(s) |
| 0.1 M HCl (60°C) | 24 | 85.2 | DP-H1 |
| 0.1 M NaOH (60°C) | 24 | 78.5 | DP-H1 |
| 3% H₂O₂ (RT) | 24 | 90.1 | DP-O1, DP-O2 |
| Thermal (80°C) | 48 | 95.3 | DP-T1 |
| Photolytic (UV light) | 24 | 88.7 | DP-P1 |
DP = Degradation Product; H = Hydrolytic; O = Oxidative; T = Thermal; P = Photolytic
Table 2: Kinetic Data for this compound Degradation (Hypothetical)
| Condition | Reaction Order | Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| 0.1 M NaOH (60°C) | First-order | 0.0101 | 68.6 |
| Photolytic (UV light) | First-order | 0.0051 | 135.9 |
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and 20mmol/L disodium phosphate solution, pH 7.45) at a concentration of approximately 1 mg/mL.[5]
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Protocol 2: Forced Degradation by Oxidation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound as described in Protocol 1.
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Protocol 3: Thermal Degradation
-
Solid State: Place a known amount of solid this compound powder in a controlled temperature oven at 80°C for 48 hours. At specified time points, withdraw samples, dissolve in the mobile phase, and analyze by HPLC.
-
Solution State: Prepare a 1 mg/mL solution of this compound in the mobile phase. Incubate the solution at 80°C for 48 hours. At specified time points, withdraw aliquots and analyze by HPLC.
Protocol 4: Photolytic Degradation
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
Exposure: Expose the solution in a photochemically transparent container to a calibrated light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control Sample: Prepare a control sample by wrapping an identical container with aluminum foil to protect it from light and keep it alongside the exposed sample.
-
Analysis: At specified time points, withdraw aliquots from both the exposed and control samples and analyze by HPLC.
HPLC Method for Analysis
-
Column: C18, 5 µm, 250 x 4.6 mm (I.D.)[5]
-
Mobile Phase: Acetonitrile : 20mmol/L disodium phosphate solution (pH adjusted to 7.45 with phosphoric acid) = 37:63 (v/v)[5]
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 40°C[5]
-
Detection Wavelength: 220 nm[5]
-
Injection Volume: 20 µL
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Postulated degradation pathways of this compound under stress conditions.
References
- 1. The Intimate Role of Imidazole in the Stabilization of Silicic Acid by a pH-Responsive, Histidine-Grafted Polyampholyte [usiena-air.unisi.it]
- 2. iagim.org [iagim.org]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shd-pub.org.rs [shd-pub.org.rs]
- 6. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Imidafenacin in experimental models
Here is the technical support center for minimizing off-target effects of Imidafenacin in experimental models.
This guide is intended for researchers, scientists, and drug development professionals utilizing this compound in experimental settings. It provides troubleshooting advice and frequently asked questions to help minimize off-target effects and ensure data integrity.
Frequently Asked Questions (FAQs)
???+ question "What is this compound and what is its primary mechanism of action?"
???+ question "What are the intended on-target effects of this compound in experimental models?"
???+ question "What are the principal off-target effects of this compound and their underlying mechanisms?"
???+ question "How does the receptor selectivity of this compound influence its off-target profile?"
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
???+ question "Problem: I am observing significant anti-salivatory effects (dry mouth) in my animal model, which is confounding my experimental results."
???+ question "Problem: My in vivo experiment is showing unexpected cardiovascular effects, such as changes in heart rate."
???+ question "Problem: I am observing potential central nervous system (CNS) side effects (e.g., altered behavior, sedation) in my animal models."
???+ question "Problem: My results show high variability, and I am struggling to achieve consistent on-target bladder effects without significant systemic off-target effects."
Quantitative Data Summary
The following tables summarize key quantitative data regarding this compound's receptor binding and selectivity.
Table 1: Muscarinic Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Kb or IC50) | Species/System | Reference |
| M1 | High Affinity | Human (recombinant) | [1][2][3] |
| M2 | Low Affinity (IC50 = 4.13 nM) | Not Specified | [4] |
| M3 | High Affinity (Kb = 0.317 nM) | Not Specified | [4] |
Note: "High Affinity" and "Low Affinity" are relative terms used in the literature. Specific values can vary based on the experimental assay used.
Table 2: Tissue and Receptor Selectivity of this compound
| Selectivity Profile | Description | Key Findings | Reference |
| Receptor Subtype | M3, M1 > M2 | This compound shows higher affinity for M3 and M1 receptor subtypes over the M2 subtype. | [5][6][1] |
| Organ Selectivity | Bladder > Salivary Gland | In functional studies, this compound shows an 8.8-fold preference for muscarinic receptors in the bladder over those responsible for salivary secretion. | [5] |
| Tissue Distribution | Preferential Bladder Distribution | Following oral administration in rats, this compound is distributed at a higher concentration in the bladder than in serum or the submaxillary gland. | [7][8] |
| CNS Penetration | Low | This compound shows little to no binding to muscarinic receptors in the brain. | [5][7][9] |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for Muscarinic Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for M1, M2, and M3 muscarinic receptor subtypes.
Methodology:
-
Tissue/Cell Preparation: Use cell lines stably expressing human recombinant M1, M2, or M3 receptors, or tissue homogenates known to be rich in these receptors (e.g., human bladder detrusor and mucosa for M2/M3, parotid gland for M1/M3).[10]
-
Radioligand: Utilize a non-selective muscarinic antagonist radioligand, such as [N-methyl-³H]scopolamine methyl chloride ([³H]NMS).[7][10]
-
Competition Assay:
-
Incubate a fixed concentration of the radioligand with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.
-
Allow the reaction to reach equilibrium.
-
Separate bound from free radioligand via rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Ex Vivo Organ Bath Assay for Functional Selectivity
Objective: To assess the functional antagonistic effect of this compound on bladder smooth muscle versus salivary gland tissue.
Methodology:
-
Tissue Preparation: Isolate tissue strips from the urinary bladder (detrusor muscle) and submaxillary (salivary) gland of an appropriate animal model (e.g., rat).
-
Organ Bath Setup:
-
Mount the tissue strips in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Connect the tissues to isometric force transducers to record muscle contractions.
-
-
Experimental Procedure:
-
Bladder: Induce contractions using a muscarinic agonist like carbachol. Once a stable contraction is achieved, add cumulative concentrations of this compound to generate a concentration-response curve for its inhibitory effect.
-
Salivary Gland: Measure a functional response such as agonist-induced K⁺ efflux as an indicator of salivary secretion.[6][1] Generate a concentration-response curve for the inhibitory effect of this compound.
-
-
Data Analysis:
-
Calculate the pA₂ value or IC₅₀ for this compound in both tissues.
-
The ratio of the IC₅₀ values (IC₅₀ Salivary Gland / IC₅₀ Bladder) will provide a quantitative measure of the functional selectivity for the bladder over the salivary gland.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the urinary bladder.
Experimental Workflow for Assessing Bladder Selectivity
Caption: Experimental workflow for evaluating the bladder selectivity of this compound.
Troubleshooting Off-Target Effects
Caption: A decision-making flowchart for troubleshooting off-target effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mims.com [mims.com]
- 3. einj.org [einj.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Experience with this compound in the management of overactive bladder disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound (KRP-197/ONO-8025), a new anti-cholinergic agent, on muscarinic acetylcholine receptors. High affinities for M3 and M1 receptor subtypes and selectivity for urinary bladder over salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective binding of bladder muscarinic receptors in relation to the pharmacokinetics of a novel antimuscarinic agent, this compound, to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. doaj.org [doaj.org]
- 10. Muscarinic Receptor Binding of this compound in the Human Bladder Mucosa and Detrusor and Parotid Gland - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Imidafenacin and Tolterodine for the Treatment of Overactive Bladder
A detailed guide for researchers and drug development professionals on the efficacy, safety, and pharmacological profiles of two prominent antimuscarinic agents.
This guide provides a comprehensive comparison of Imidafenacin and Tolterodine, two widely used antimuscarinic agents for the treatment of overactive bladder (OAB). By examining their mechanisms of action, clinical efficacy, safety profiles, and the methodologies of key comparative studies, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to inform their work in this therapeutic area.
Mechanism of Action: A Tale of Two Antimuscarinics
Both this compound and Tolterodine exert their therapeutic effects by antagonizing muscarinic acetylcholine receptors in the bladder, leading to the relaxation of the detrusor muscle and a reduction in OAB symptoms. However, their receptor selectivity profiles exhibit notable differences.
This compound is a selective antimuscarinic agent with a high affinity for M3 and M1 muscarinic receptor subtypes and a lower affinity for the M2 subtype.[1] The M3 receptors are primarily responsible for mediating detrusor muscle contraction.[2] By blocking these receptors, this compound directly inhibits involuntary bladder contractions.[2] Furthermore, its antagonism of M1 receptors, which are involved in regulating acetylcholine release, may contribute to its efficacy.[1]
Tolterodine , in contrast, is a competitive muscarinic receptor antagonist that does not show selectivity for any specific muscarinic receptor subtype (M1, M2, M3).[2] It and its active metabolite, 5-hydroxymethyl tolterodine, act on M2 and M3 receptors to decrease bladder contractions.[3]
The following diagram illustrates the signaling pathway of acetylcholine in the detrusor muscle and the points of intervention for this compound and Tolterodine.
Comparative Efficacy: Clinical Trial Evidence
A key head-to-head clinical trial, NCT03575702, provides direct comparative data on the efficacy of this compound and Tolterodine in a Caucasian population with OAB.[4][5] The study was a randomized, open-label, multicenter trial involving 300 patients over a 12-week treatment period.[4]
The following table summarizes the key efficacy outcomes from this and other relevant studies.
| Efficacy Parameter | This compound | Tolterodine | Study |
| Change in Mean Number of Micturitions per 24 hours | Statistically non-inferior to Tolterodine | Statistically significant reduction from baseline | [4] |
| Change in Mean Number of Incontinence Episodes per 24 hours | -2.1 ± 2.2 | -1.9 ± 1.8 | [4] |
| Change in Mean Number of Daytime Incontinence Episodes per 24 hours | -1.7 ± 1.7 | -1.5 ± 1.4 | [4] |
| Change in OAB Awareness Tool Score | -14.2 ± 8.5 | -14.5 ± 8.0 | [4] |
In the NCT03575702 trial, this compound was found to be non-inferior to Tolterodine in reducing the mean number of micturitions per day.[4] Notably, the reduction in the mean number of total and daytime incontinence episodes was statistically significant in favor of this compound (p=0.001 and p=0.01, respectively).[4]
Safety and Tolerability Profile
The safety and tolerability of antimuscarinic agents are critical for patient adherence. The primary side effects are related to their anticholinergic activity and include dry mouth, constipation, and blurred vision.
The following table summarizes the incidence of common adverse events reported in the NCT03575702 trial and other comparative studies.
| Adverse Event | This compound | Tolterodine | Study |
| Dry Mouth | Lower incidence of moderate-to-severe dry mouth compared to propiverine[1] | Higher incidence compared to placebo[6] | [1][6] |
| Constipation | Lower long-term incidence compared to solifenacin[7] | Lower risk compared to solifenacin[7] | [7] |
| QTc Interval | No significant change from baseline | Potential for QT prolongation[3] | [3][8] |
In the head-to-head trial, most adverse events for both drugs were mild and resolved without treatment.[4] Other studies have suggested that this compound may have a favorable safety profile, particularly concerning the severity of dry mouth compared to other antimuscarinics like propiverine.[1]
Experimental Protocols: A Closer Look at the NCT03575702 Trial
To provide a deeper understanding of the comparative data, this section outlines the experimental protocol of the NCT03575702 clinical trial.[5]
Study Design: A 12-week, randomized, open-label, multicenter, comparative clinical study.[4][5]
Patient Population: 300 male and female patients aged 18-65 years with a confirmed diagnosis of OAB for at least 3 months.[3][5]
Inclusion Criteria: [5]
-
Signed informed consent.
-
Confirmed OAB diagnosis with symptoms of:
-
Urinary incontinence: ≥ 5 episodes per week.
-
Frequent urination: ≥ 8 times a day.
-
Imperative urination urge: ≥ 1 episode a day.
-
-
Overactive Bladder Awareness Tool (OAB-q) score ≥ 8.
Exclusion Criteria: [5]
-
History of hypersensitivity to this compound or Tolterodine.
-
Structural abnormalities of the bladder (e.g., cancer, stones).
-
Residual urine volume ≥ 100 ml.
-
Documented diagnosis of stress urinary incontinence.
-
Recent operative interventions on the bladder or urethra.
Dosing Regimen: [3]
-
This compound Group (n=150): 0.1 mg film-coated tablets, twice daily.
-
Tolterodine Group (n=150): 2 mg film-coated tablets, twice daily.
Outcome Measures: [4]
-
Primary Efficacy Endpoint: Change in the mean number of micturitions per day, based on 5-day bladder diaries.
-
Secondary Efficacy Endpoints:
-
Change in the mean number of incontinence episodes.
-
Change in voiding frequency.
-
Change in the OAB Awareness Tool score.
-
Change in the European Quality of Life Questionnaire (EQ-5D) score.
-
The following diagram illustrates the experimental workflow of the NCT03575702 trial.
References
- 1. Long-term safety, efficacy, and tolerability of this compound in the treatment of overactive bladder: a review of the Japanese literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. [this compound for treatment of overactive bladder and urgent urinary incontinence: the results of open-label multicenter randomized controlled clinical trial] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized, open-label, tolterodine-controlled, comparative study of the novel antimuscarinic agent this compound in patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Twelve-month treatment of overactive bladder: efficacy and tolerability of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Evaluation of the Safety and Efficacy of Long-Term Use of this compound and Solifenacin in Patients with Overactive Bladder: A Prospective, Open, Randomized, Parallel-Group Trial (the LIST Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experience with this compound in the management of overactive bladder disorder - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bladder Selectivity of Imidafenacin and Darifenacin: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the bladder selectivity of two prominent antimuscarinic agents, Imidafenacin and Darifenacin, used in the management of overactive bladder (OAB). The following sections present a detailed analysis based on experimental data, including receptor binding affinities and functional selectivity, alongside the methodologies of key experiments.
Data Presentation: Quantitative Comparison
The bladder selectivity of this compound and Darifenacin is fundamentally determined by their differential affinity for muscarinic acetylcholine receptor (mAChR) subtypes, particularly the M3 receptor, which mediates detrusor muscle contraction, versus the M1 and M2 receptors, which are more widely distributed and associated with side effects like dry mouth and cognitive impairment.
Table 1: Muscarinic Receptor Binding Affinities (pKi)
The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher value indicating greater binding affinity.
| Drug | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | M3 vs M2 Selectivity (Ratio) |
| This compound | High Affinity[1][2] | Lower Affinity[1][2] | High Affinity[1][2] | Higher for M3 than M2[2] |
| Darifenacin | 8.2[3] | 7.4[3] | 9.1[3] | ~59-fold[4] |
Note: Specific pKi values for this compound were not consistently reported across all sources, but its high affinity for M1 and M3 and lower affinity for M2 is well-established.
Table 2: Functional Bladder Selectivity
Functional selectivity assesses the preferential effect of a drug on the target organ (bladder) versus organs associated with side effects (e.g., salivary glands).
| Drug | Bladder vs. Salivary Gland Selectivity | Supporting Evidence |
| This compound | Higher selectivity for bladder tissue.[1] | The muscarinic receptor binding of oral this compound in rats is more selective and longer-lasting in the bladder than in other tissues such as the submaxillary gland.[2] A study in rats showed this compound to be 15-fold more selective for the bladder over the salivary gland.[5] |
| Darifenacin | More potent inhibition of bladder contraction than salivation. | In anesthetized dogs, darifenacin inhibited bladder contraction ten times more potently than salivation.[3] A study in monkeys showed a bladder-selectivity index (Ki ratio: submandibular gland/bladder) of 0.46.[6] |
Experimental Protocols
The data presented above is derived from established experimental methodologies designed to characterize the pharmacological properties of antimuscarinic agents.
Radioligand Binding Assays
Objective: To determine the binding affinity of a drug for specific receptor subtypes.
Methodology:
-
Membrane Preparation: Cell lines (e.g., Chinese Hamster Ovary - CHO) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are cultured. The cell membranes containing the receptors are then isolated through homogenization and centrifugation.
-
Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine), which is known to bind to muscarinic receptors, is incubated with the prepared cell membranes.
-
Addition of Competitor: Increasing concentrations of the unlabeled test drug (this compound or Darifenacin) are added to the incubation mixture. The test drug competes with the radiolabeled ligand for binding to the receptors.
-
Separation and Quantification: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the amount of bound radiolabeled ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
Isolated Bladder Strip Contractility Assay
Objective: To assess the functional effect of a drug on bladder smooth muscle contraction.
Methodology:
-
Tissue Preparation: Urinary bladders are excised from an animal model (e.g., rat, guinea pig, or pig). The detrusor muscle is dissected and cut into longitudinal strips.
-
Organ Bath Setup: The bladder strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2). One end of the strip is attached to a fixed hook, and the other is connected to an isometric force transducer to record contractile responses.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time.
-
Induction of Contraction: A contractile agent, such as carbachol (a muscarinic agonist), is added to the organ bath to induce a stable contraction of the bladder strip.
-
Application of Antagonist: Increasing concentrations of the test drug (this compound or Darifenacin) are cumulatively added to the bath, and the resulting inhibition of the carbachol-induced contraction is measured.
-
Data Analysis: The concentration of the antagonist that produces 50% of the maximal inhibition (IC50) is determined. This provides a measure of the drug's potency in antagonizing bladder muscle contraction.
Mandatory Visualization
Signaling Pathways in Bladder Smooth Muscle
Caption: Muscarinic receptor signaling in the bladder.
Experimental Workflow for Bladder Selectivity Comparison
Caption: Workflow for comparing bladder selectivity.
References
- 1. Meta-Analysis of the Efficacy and Safety of this compound for Overactive Bladder Induced by Benign Prostatic Hyperplasia in Men Receiving Alpha-Blocker Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ICS 2024 Abstract #742 Could darifenacin inhibit contractions in the urinary bladder through mechanisms other than its interaction with muscarinic receptors? [ics.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of in vitro selectivity profiles of solifenacin succinate (YM905) and current antimuscarinic drugs in bladder and salivary glands: a Ca2+ mobilization study in monkey cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Imidafenacin vs. Oxybutynin: A Comparative Analysis of Effects on Cognitive Function
For Researchers, Scientists, and Drug Development Professionals
The treatment of overactive bladder (OAB) with anticholinergic agents has long been associated with concerns about cognitive side effects, particularly in vulnerable elderly populations. This guide provides an objective comparison of two such agents, imidafenacin and oxybutynin, focusing on their differential effects on cognitive function, supported by experimental data. The evidence indicates a significantly lower risk of cognitive impairment with this compound compared to the well-documented adverse central nervous system (CNS) effects of oxybutynin.
Executive Summary
Oxybutynin, a non-selective antimuscarinic agent, readily crosses the blood-brain barrier and has been consistently linked to cognitive deficits, including memory impairment, confusion, and an increased risk of dementia.[1][2][3] In contrast, this compound exhibits high selectivity for M3 and M1 muscarinic receptors over the M2 subtype and demonstrates a preferential distribution to the bladder with limited penetration into the brain.[4][5][6] Clinical and preclinical studies suggest that this compound is a safer alternative for OAB treatment in patients where cognitive function is a concern.[7][8]
Mechanism of Cognitive Impairment: The Role of Muscarinic Receptors and the Blood-Brain Barrier
Anticholinergic drugs exert their therapeutic effects by blocking muscarinic acetylcholine receptors. However, this blockade is not limited to the bladder. Muscarinic receptors, particularly the M1 subtype, are abundant in the central nervous system and play a critical role in cognitive processes such as memory and learning.[9][10] Drugs that can cross the blood-brain barrier (BBB) and block these central M1 receptors carry a high risk of inducing cognitive impairment.[9][10]
Oxybutynin is a small, lipophilic molecule that is non-selective for muscarinic receptor subtypes.[1][5] This lack of selectivity, combined with its ability to readily cross the BBB, leads to significant blockade of M1 receptors in the brain, resulting in adverse cognitive effects.[1][11] Studies have shown it has the highest passive permeability across the BBB among several OAB agents.[11]
This compound , conversely, shows a more favorable profile. It has a higher affinity for M3 and M1 receptors than for the M2 subtype.[5][6] Crucially, animal studies have demonstrated that this compound has low permeability across the blood-brain barrier.[6][12] This is attributed to its moderate polarity and low lipophilicity.[6] Pharmacokinetic studies in rats show that orally administered this compound distributes predominantly to the bladder, with little binding to brain muscarinic receptors.[4][12]
Comparative Data on Cognitive Effects
The following tables summarize key quantitative data from preclinical and clinical studies, highlighting the differences between this compound and oxybutynin.
Table 1: Muscarinic Receptor Binding Affinity (Ki values in nM)
| Drug | M1 Receptor | M2 Receptor | M3 Receptor | M3/M2 Selectivity | Reference |
| This compound | High Affinity | Low Affinity | High Affinity | High | [5][6] |
| Oxybutynin | Non-selective | Non-selective | Non-selective | None | [5] |
Note: Specific Ki values were not consistently reported across all sources in a comparable format, but the relative affinities and selectivities are well-established.
Table 2: Blood-Brain Barrier (BBB) Penetration and CNS Effects
| Feature | This compound | Oxybutynin | Reference |
| BBB Permeability | Low | High | [6][11][12] |
| Brain Receptor Occupancy | Low / Negligible at therapeutic doses | High | [6][11][12] |
| Observed Cognitive Impairment | Not observed in clinical studies | Consistently observed | [2][7][8][10][13] |
| Risk of Dementia | Not associated | Associated with increased risk | [1][14][15] |
Table 3: Summary of Clinical Study Outcomes on Cognition
| Study Type | Drug(s) | Population | Key Cognitive Finding | Reference |
| Nationwide Drug Use Survey | This compound | Elderly OAB patients (n=65 with presumed MCI) | No significant change in MMSE scores over 1 year. Annual conversion rate to dementia (5.9%) did not exceed epidemiological estimates. | [7] |
| Prospective Study | This compound | Neurologic OAB patients (n=62) | Ameliorated bladder symptoms without cognitive worsening (MMSE, FAB, ADAS-cog). | [8] |
| Multiple Randomized Controlled Trials (Systematic Review) | Oxybutynin | Healthy volunteers and OAB patients | Consistently associated with cognitive deficits (memory and attention). | [2][10][13] |
| Retrospective Cohort Study | Oxybutynin vs. Mirabegron | Female OAB patients >65 years | Oxybutynin was associated with a 12% increased risk of dementia relative to mirabegron. | [15] |
Experimental Protocols
Positron Emission Tomography (PET) Study in Monkeys
-
Objective: To evaluate brain muscarinic receptor occupancy and cognitive function after oral administration of this compound.[6]
-
Subjects: Conscious cynomolgus monkeys.
-
Methodology:
-
Monkeys were administered this compound orally at therapeutic doses.
-
Brain imaging was conducted using PET with a specific radioligand for muscarinic receptors.
-
Cognitive function was assessed using a titration version of the delayed matching-to-sample task, a test of short-term visual memory.
-
-
Results: While this compound did occupy some muscarinic receptors in the cortices and brain stem, it did not lead to any discernible cognitive impairment in the behavioral task.[6]
Prospective Clinical Trial in Elderly Patients
-
Objective: To investigate the long-term influence of this compound on cognitive function in an elderly cohort.[7]
-
Subjects: Elderly patients across Japan newly prescribed this compound for OAB.
-
Methodology:
-
Patients were prospectively registered using a central enrollment system.
-
Cognitive function was assessed using the Mini-Mental State Examination (MMSE) at baseline and after one year of treatment.
-
For patients with presumed Mild Cognitive Impairment (MCI) at baseline, the rate of conversion to dementia was monitored.
-
-
Results: There was no statistically significant difference in MMSE scores between the start and end of the one-year treatment period. The conversion rate from MCI to dementia was not higher than that observed in general epidemiological studies.[7]
Visualizing the Mechanisms
The following diagrams illustrate the key mechanistic differences between this compound and oxybutynin that underpin their differential cognitive effects.
Caption: Drug action at the Blood-Brain Barrier and target receptors.
Caption: Comparative workflow of this compound vs. Oxybutynin treatment.
Conclusion
The available evidence strongly supports a differential impact on cognitive function between this compound and oxybutynin. Oxybutynin's non-selective receptor profile and high permeability across the blood-brain barrier contribute to a significant and well-documented risk of adverse cognitive events.[1][2][10][13] this compound, due to its receptor selectivity and preferential distribution to the bladder with limited CNS penetration, emerges as a much safer alternative for the treatment of overactive bladder, particularly in elderly patients or those with pre-existing cognitive vulnerability.[7][8][12] For drug development professionals, the properties of this compound—notably its organ selectivity and low BBB permeability—represent key characteristics to emulate in the design of future antimuscarinic agents with improved CNS safety profiles.
References
- 1. droracle.ai [droracle.ai]
- 2. Preserving cognitive function for patients with overactive bladder: evidence for a differential effect with darifenacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Oxybutynin-associated Cognitive Impairment: Evidence and Implications " by Michael B. Chancellor, Alvaro Lucioni et al. [scholarlyworks.corewellhealth.org]
- 4. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Long-term safety, efficacy, and tolerability of this compound in the treatment of overactive bladder: a review of the Japanese literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ics.org [ics.org]
- 8. This compound on bladder and cognitive function in neurologic OAB patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of anticholinergic drugs on cognitive impairment in the elderly | Revista de Psiquiatría y Salud Mental (English Edition) [elsevier.es]
- 10. The impact of anticholinergics on cognitive function in patients with neurogenic lower urinary tract dysfunction: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. :: International Neurourology Journal [einj.org]
- 12. Selective binding of bladder muscarinic receptors in relation to the pharmacokinetics of a novel antimuscarinic agent, this compound, to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 14. Anticholinergic drugs and risk of dementia: Time for action? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. urotoday.com [urotoday.com]
Head-to-Head In Vivo Comparison: Imidafenacin vs. Solifenacin for Overactive Bladder
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of Imidafenacin and Solifenacin, two prominent antimuscarinic agents for the treatment of overactive bladder (OAB). The following sections present a synthesis of clinical and preclinical experimental data, focusing on efficacy, safety, selectivity, and pharmacokinetics. Detailed experimental methodologies and signaling pathways are also provided to support a comprehensive understanding of their mechanisms of action.
Efficacy: A Clinical Overview
Both this compound and Solifenacin have demonstrated significant efficacy in treating the symptoms of OAB in long-term clinical trials.[1][2][3] Subjective symptoms, as measured by the Overactive Bladder Symptom Score (OABSS), International Prostate Symptom Score (IPSS), and Quality of Life (QOL) index, showed significant improvement with both treatments.[4] While both drugs are effective, the choice between them may be guided by their differing safety and tolerability profiles.
Table 1: Comparative Clinical Efficacy of this compound and Solifenacin in Patients with OAB
| Parameter | This compound | Solifenacin | Study Details |
| Primary Indication | Overactive Bladder (OAB) | Overactive Bladder (OAB) | Prospective, randomized, controlled studies[1][2][3] |
| Dosage | 0.1 mg twice daily | 5 mg once daily | 12-month treatment regimen[1][4] |
| OABSS Improvement | Significantly improved | Significantly improved | No significant difference between groups[5][6] |
| IPSS Improvement | Significantly improved | Significantly improved | No significant difference between groups[4] |
| QOL Index Improvement | Significantly improved | Significantly improved | No significant difference between groups[4] |
| Nocturia Improvement | Significant reduction at 52 weeks | Less pronounced effect at 52 weeks | Statistically significant difference between groups at 52 weeks[2] |
Safety and Tolerability: A Key Differentiator
The primary distinction between this compound and Solifenacin in clinical settings lies in their adverse event profiles. While both drugs can cause classic antimuscarinic side effects, studies indicate a more favorable safety profile for this compound, leading to lower discontinuation rates.[1]
Table 2: Comparative Safety and Tolerability in OAB Patients
| Adverse Event | This compound | Solifenacin | Key Findings |
| Dry Mouth | Incidence: 71.4% - 76.2%. Shorter duration and significantly milder severity.[1][2] | Incidence: 90% - 95.0%. Longer duration and higher incidence of severe cases.[2] | The duration of dry mouth was significantly shorter with this compound.[1] No patients discontinued this compound due to severe dry mouth, whereas some did with Solifenacin.[2] |
| Constipation | Significantly lower incidence (e.g., 14.3%).[2] | Significantly higher incidence (e.g., 65.0%).[2] | A key advantage of this compound is the lower rate of constipation.[7] |
| Discontinuation due to Adverse Events | Lower rates (e.g., 5.8%).[1] | Higher rates (e.g., 13.5%).[1] | Fewer patients on this compound discontinued treatment due to side effects.[1] |
| Post-void Residual (PVR) Urine Volume | No significant increase at 52 weeks.[2] | Significant increase at 52 weeks.[2] | No patients in either group had a PVR volume exceeding 100 mL.[2] |
Preclinical In Vivo Selectivity and Urodynamics
Animal studies provide a more granular view of the drugs' selectivity for the bladder over other organs, which is a key factor in their differing side-effect profiles. These studies highlight this compound's higher bladder selectivity.
Table 3: Preclinical In Vivo Bladder Selectivity in Rats
| Parameter | This compound | Solifenacin | Experimental Details |
| Bladder Capacity | Significantly increased at a minimum effective dose of 0.003 mg/kg (i.v.). | Significantly increased at a minimum effective dose of 1 mg/kg (i.v.). | Measured by intermittent cystometry in urethane-anesthetized rats. |
| Selectivity vs. Salivary Gland | 15-fold higher selectivity than propiverine. | 1.7-fold higher selectivity than propiverine. | Based on inhibitory actions on salivary secretion. |
| Selectivity vs. Colon | 150-fold higher selectivity than propiverine. | 1.9-fold higher selectivity than propiverine. | Based on inhibitory actions on rhythmical colon contractions. |
| Selectivity vs. Heart | 50-fold higher selectivity than propiverine. | 12-fold higher selectivity than propiverine. | Based on inhibitory actions on carbamylcholine-induced bradycardia. |
Pharmacokinetics: A Rationale for Safety Differences
The differences in the incidence of adverse events between this compound and Solifenacin are thought to be linked to their distinct pharmacokinetic properties.[2][4]
-
Solifenacin is characterized by a long half-life, leading to prolonged binding to muscarinic receptors in not only the bladder but also the salivary glands and colon. This extended off-target binding is associated with a higher incidence and severity of dry mouth and constipation.[4]
-
This compound has a shorter half-life. Despite this, it exhibits prolonged binding to muscarinic receptors in the bladder.[4] Conversely, it does not bind to muscarinic receptors in the colon, which likely accounts for the lower incidence of constipation.[4]
Experimental Protocols
Clinical Trial in OAB Patients (Adapted from Yokoyama et al. and the LIST study)
-
Study Design: Prospective, randomized, controlled, parallel-group trial.[1][2]
-
Participants: Male and female patients aged 20 years or older with OAB, characterized by urgency of more than one episode in 24 hours.[1]
-
Intervention: Patients were randomized to receive either this compound (0.1 mg twice daily) or Solifenacin (5 mg once daily) for a duration of 12 months.[1]
-
Assessments: Subjective and objective symptoms were evaluated at baseline and at 1, 3, 6, and 12 months post-treatment.[1] Efficacy was assessed using the OABSS, IPSS, and QOL index. Safety was monitored through the recording of adverse events, with a particular focus on dry mouth and constipation. Post-void residual urine volume was also measured.[2][4]
In Vivo Bladder Selectivity Study in Rats
-
Animal Model: Urethane-anesthetized rats.
-
Bladder Function Assessment: Bladder capacity was measured via intermittent cystometry.
-
Off-Target Effects Assessment:
-
Salivary Gland: Inhibitory action on salivary secretion was measured following electrical stimulation of the chorda tympani.
-
Colon: Inhibitory effect on rhythmical contractions in the colon was assessed.
-
Heart: Inhibitory action on carbamylcholine-induced bradycardia was measured.
-
-
Drug Administration: this compound and Solifenacin were administered intravenously to determine their minimum effective doses for increasing bladder capacity and to compare their relative selectivity.
Mechanism of Action and Signaling Pathways
This compound and Solifenacin are competitive antagonists of muscarinic acetylcholine receptors, particularly the M2 and M3 subtypes, which are crucial for bladder function.
The binding of acetylcholine to M3 receptors on the detrusor muscle activates a Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increased intracellular calcium, along with the activation of the RhoA/Rho-kinase pathway, leads to smooth muscle contraction.
M2 receptor stimulation activates a Gi protein, which inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Reduced cAMP levels counteract smooth muscle relaxation.
This compound and Solifenacin block these pathways by preventing acetylcholine from binding to M2 and M3 receptors, thereby relaxing the detrusor muscle and increasing bladder capacity.
References
- 1. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Evaluation of the Safety and Efficacy of Long-Term Use of this compound and Solifenacin in Patients with Overactive Bladder: A Prospective, Open, Randomized, Parallel-Group Trial (the LIST Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ics.org [ics.org]
- 4. ics.org [ics.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Evaluation of the Safety and Efficacy of Long-Term Use of this compound and Solifenacin in Patients with Overactive Bladder: A Prospective, Open, Randomized, Parallel-Group Trial (the LIST Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ics.org [ics.org]
A Comparative Guide to Oral Antimuscarinic Drugs for Overactive Bladder: A Network Meta-Analysis
For researchers and drug development professionals, understanding the comparative efficacy and safety of existing treatments is paramount. This guide provides an objective comparison of oral antimuscarinic drugs for the treatment of Overactive Bladder (OAB), based on data from a comprehensive network meta-analysis of 60 randomized controlled double-blind clinical trials involving 50,333 subjects.[1][2]
The primary mechanism of action for these agents involves the antagonization of muscarinic receptors in the detrusor muscle of the bladder, which suppresses involuntary bladder contractions.
Mechanism of Action: Muscarinic Receptor Antagonism
Oral antimuscarinic drugs competitively inhibit acetylcholine at postganglionic muscarinic receptors. This action relaxes the bladder's detrusor muscle, increasing its capacity and reducing the urgency and frequency of urination associated with OAB. The signaling pathway is illustrated below.
References
A Comparative Analysis of the Pharmacokinetic Profiles of Imidafenacin and Propiverine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of two prominent antimuscarinic agents used in the treatment of overactive bladder (OAB): Imidafenacin and Propiverine. This document summarizes key pharmacokinetic parameters, details the experimental methodologies for their determination, and visualizes their mechanisms of action and experimental workflows.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound and Propiverine, offering a clear comparison for researchers and clinicians.
| Pharmacokinetic Parameter | This compound | Propiverine |
| Absorption | ||
| Bioavailability | 57.8%[1][2] | 53.3% (conventional tablet)[3]; ~40.5% (IR 15 mg) |
| Time to Peak (Tmax) | 1-3 hours[1][4] | ~2 hours (conventional tablet)[3] |
| Distribution | ||
| Volume of Distribution (Vd) | 122 ± 28 L[1]; 43.9 L[4] | 279 L (range: 125-473 L)[3] |
| Plasma Protein Binding | 88%[4] | 90-95%[3] |
| Metabolism | ||
| Primary Metabolizing Enzymes | CYP3A4, UGT1A4[1] | CYP3A4, Flavin-monooxygenases 1 and 3[3] |
| Major Metabolites | Oxidized form (M-2), N-glucuronide conjugate (N-Glu)[1] | Propiverine-N-oxide[3] |
| First-Pass Effect | Yes, contributes to metabolite formation[1][2] | Extensive[3] |
| Excretion | ||
| Elimination Half-life (t1/2) | ~3 hours[1][4] | 11.4 hours (conventional tablet, range: 7.4-17.7 hours)[3] |
| Total Clearance (CLtot) | 29.5 ± 6.3 L/h[1] | 371 mL/min (191–870 mL/min) |
| Renal Clearance (CLr) | 3.44 ± 1.08 L/h[1] | <1% of oral dose excreted unchanged in urine |
| Route of Elimination | Primarily metabolism; ~15% excreted in urine as this compound[1]. Approximately 65.6% of radioactivity recovered in urine and 29.4% in feces after administration of radiolabeled this compound.[5] | Primarily metabolism; ~60% of radioactivity recovered in urine and 21% in feces.[3] |
Experimental Protocols
The determination of the pharmacokinetic profiles of this compound and Propiverine involves standardized clinical and analytical procedures. Below are generalized methodologies based on available literature.
Pharmacokinetic Study Design (General Protocol)
A typical pharmacokinetic study for these compounds would involve a single-dose, open-label, crossover or parallel-group study in healthy volunteers.
-
Subject Recruitment: Healthy male and/or female volunteers, typically between the ages of 20 and 45, are recruited after providing informed consent. Subjects undergo a screening process to ensure they meet the inclusion criteria and have no contraindications.
-
Drug Administration: After an overnight fast, subjects receive a single oral dose of either this compound or Propiverine.
-
Blood Sampling: Blood samples are collected into heparinized tubes at pre-defined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose).
-
Plasma Separation: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Urine Collection: Urine is collected over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48 hours) to determine the extent of renal excretion.
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)
The concentrations of this compound, Propiverine, and their metabolites in plasma and urine are typically quantified using a validated LC/MS/MS method.
-
Sample Preparation: Plasma or urine samples are prepared using protein precipitation or liquid-liquid extraction to remove interfering substances. An internal standard is added to the samples to ensure accuracy and precision.
-
Chromatographic Separation: The prepared samples are injected into a high-performance liquid chromatography (HPLC) system. The analytes are separated on a C18 reversed-phase column using a specific mobile phase gradient.
-
Mass Spectrometric Detection: The separated analytes are then introduced into a tandem mass spectrometer. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of the target compounds.
-
Data Analysis: The peak areas of the analytes and the internal standard are used to calculate the concentrations of the drugs and their metabolites in the samples. Pharmacokinetic parameters are then calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.[2][6]
Visualizations
Mechanism of Action: Muscarinic Receptor Antagonism
Both this compound and Propiverine exert their therapeutic effects by antagonizing muscarinic acetylcholine receptors, primarily the M3 subtype, in the bladder detrusor muscle. This action inhibits involuntary bladder contractions, thereby alleviating the symptoms of overactive bladder.[7][8]
Caption: Antagonism of M3 muscarinic receptors by this compound and Propiverine.
Pharmacokinetic Workflow
The following diagram illustrates the general workflow of pharmacokinetic studies for oral medications like this compound and Propiverine.
Caption: General workflow for a pharmacokinetic study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Absolute bioavailability of this compound after oral administration to healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ics.org [ics.org]
- 5. Absorption, metabolism, and excretion of [14C]this compound, a new compound for treatment of overactive bladder, after oral administration to healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Population pharmacokinetic analysis of a novel muscarinic receptor antagonist, this compound, in healthy volunteers and overactive bladder patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The muscarinic receptor antagonist propiverine exhibits α1-adrenoceptor antagonism in human prostate and porcine trigonum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Population pharmacokinetics and exposure-response relationship of a muscarinic receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Brain Muscarinic Receptor Occupancy by Imidafenacin and Oxybutynin: An In Vivo Perspective
Introduction
Imidafenacin and Oxybutynin are antimuscarinic agents prescribed for the treatment of overactive bladder (OAB).[1][2] They function by antagonizing muscarinic acetylcholine receptors (mAChRs) in the bladder's detrusor muscle, thereby reducing urinary frequency and urgency.[3][4] However, their utility can be limited by central nervous system (CNS) side effects, such as cognitive impairment, which are linked to the blockade of muscarinic receptors in the brain.[5][6] The propensity of these drugs to cross the blood-brain barrier and occupy central mAChRs is a critical determinant of their CNS adverse effect profile. This guide provides an objective comparison of the in vivo brain muscarinic receptor occupancy of this compound and Oxybutynin, supported by experimental data, to inform researchers and drug development professionals.
Quantitative Data Summary
The following table summarizes the key findings from in vivo studies comparing the brain muscarinic receptor occupancy of this compound and Oxybutynin.
| Drug | Animal Model | Route of Administration | Dose | Brain Muscarinic Receptor Occupancy | Key Findings & Citations |
| This compound | Rats | Intravenous | 0.01 - 0.1 mg/kg | No significant decrease in radioligand binding potential in the cerebral cortex and corpus striatum. | This compound occupies few brain muscarinic receptors and shows little to no significant binding at pharmacological doses.[5][6][7][8][9] |
| Monkeys | Oral | 0.01 - 0.1 mg/kg | Some lesser occupancy in cortices and brainstem. | Did not induce discernible cognitive impairment despite some receptor occupancy.[10][11] | |
| Oxybutynin | Rats | Intravenous | 0.1 - 1.0 mg/kg | Dose-dependent decrease in radioligand binding potential in the cerebral cortex and corpus striatum. | Demonstrates significant occupancy of brain muscarinic receptors.[5][7][8] |
| Mice | Oral | 76.1 µmol/kg | Significant binding to cerebral cortical muscarinic receptors. | Significant occupancy was observed 0.5 and 2 hours after administration.[12] | |
| Monkeys | Oral | 0.3 - 1.0 mg/kg | Significant occupancy in cortices, thalamus, brainstem, and striatum. | A significant positive correlation was found between receptor occupancy and cognitive impairment. Maximum cognitive impairment was seen 1 hour post-administration. |
Experimental Protocols
The in vivo brain muscarinic receptor occupancy of this compound and Oxybutynin has been primarily evaluated using Positron Emission Tomography (PET) and ex vivo radioligand binding assays.
Positron Emission Tomography (PET) Receptor Occupancy Study
PET is a noninvasive imaging technique used to quantify receptor occupancy in the living brain.[13]
Objective: To measure the percentage of muscarinic receptors in the brain occupied by a drug at given doses.
Materials:
-
Subjects: Animal models such as rats or non-human primates (e.g., rhesus monkeys).[8][10]
-
Radioligand: A PET radiotracer that binds selectively to muscarinic receptors, such as (+)N-[11C]methyl-3-piperidyl benzilate (--INVALID-LINK--3-MPB).[5][8][10]
-
Test Drugs: this compound or Oxybutynin administered at various doses.
-
Equipment: A small animal PET scanner.[8]
Procedure:
-
Baseline Scan: A baseline PET scan is performed on each subject after the intravenous injection of the radioligand (e.g., --INVALID-LINK--3-MPB) to measure the baseline receptor availability (binding potential).[13][14]
-
Drug Administration: After a suitable washout period, the subject is administered a specific dose of the test drug (this compound or Oxybutynin) via a defined route (e.g., oral or intravenous).[5][10]
-
Post-Drug Scan: Following drug administration, a second PET scan is conducted after another injection of the radioligand to measure the reduced radioligand binding due to competition from the test drug.[14]
-
Data Analysis: The receptor occupancy (RO) is calculated as the percentage reduction in the specific binding of the radioligand in the post-drug scan compared to the baseline scan.[14][15] The relationship between drug dose or plasma concentration and receptor occupancy is then determined.
Ex Vivo Radioligand Binding Assay
This technique measures receptor occupancy by analyzing brain tissue after in vivo drug administration.[16]
Objective: To determine the extent of muscarinic receptor binding by a drug in specific brain regions.
Materials:
-
Test Drugs: this compound or Oxybutynin.
-
Radioligand: A tritiated ligand with high affinity for muscarinic receptors, such as [N-methyl-3H]scopolamine methyl chloride ([3H]NMS).[8][9][12]
Procedure:
-
Drug Administration: Animals are administered the test drug or vehicle.[17]
-
Tissue Harvesting: At a predetermined time point, the animals are euthanized, and the brains are rapidly removed and dissected.[16][17]
-
Binding Assay: Brain tissue homogenates are incubated with the radioligand (e.g., [3H]NMS). The amount of specific binding is measured.
-
Data Analysis: The receptor occupancy is determined by the degree of inhibition of radioligand binding in the drug-treated animals compared to the vehicle-treated controls. This is often reflected as an increase in the apparent dissociation constant (Kd) for the radioligand.[8][18]
Visualizations
Muscarinic Receptor Signaling Pathways
References
- 1. urineincontinence.com.au [urineincontinence.com.au]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. ics.org [ics.org]
- 6. Experience with this compound in the management of overactive bladder disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Noninvasive evaluation of brain muscarinic receptor occupancy of oxybutynin, darifenacin and this compound in rats by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective binding of bladder muscarinic receptors in relation to the pharmacokinetics of a novel antimuscarinic agent, this compound, to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of oxybutynin and this compound on central muscarinic receptor occupancy and cognitive function: a monkey PET study with [(11)C](+)3-MPB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term safety, efficacy, and tolerability of this compound in the treatment of overactive bladder: a review of the Japanese literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative evaluation of central muscarinic receptor binding activity by oxybutynin, tolterodine and darifenacin used to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Guidelines to PET measurements of the target occupancy in the brain for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TPC - Receptor occupancy [turkupetcentre.net]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. ovid.com [ovid.com]
Safety Operating Guide
Proper Disposal of Imidafenacin: A Guide for Laboratory Professionals
For Immediate Implementation: Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal of Imidafenacin, a potent anticholinergic agent. Adherence to these procedures is critical to ensure laboratory safety, environmental protection, and regulatory compliance. The information herein is intended for professionals in research and drug development settings.
I. This compound: Hazard Profile and Regulatory Overview
Key Hazard Information:
-
Pharmacological Activity: As an anticholinergic drug, this compound can have systemic effects if exposure occurs.[1][2][3]
-
Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
II. Step-by-Step Disposal Protocol
The following protocol outlines the decision-making process and actions required for the safe disposal of this compound from a laboratory setting.
Step 1: Waste Identification and Segregation
-
Pure this compound (Unused or Expired): Any bulk or residual pure this compound must be treated as chemical waste.
-
Contaminated Materials: Items such as gloves, weighing papers, and pipette tips that have come into direct contact with this compound should be considered contaminated waste.
-
Solutions: Aqueous or solvent-based solutions containing this compound must be disposed of as liquid chemical waste.
Step 2: Waste Classification (Hazardous vs. Non-Hazardous)
In the absence of a specific RCRA listing for this compound, a hazardous waste determination should be made based on its characteristics.
-
Consult your institution's Environmental Health and Safety (EHS) department. They will have the final say on whether this compound is managed as a hazardous waste at your facility.
-
Precautionary Principle: It is best practice to manage this compound as a hazardous pharmaceutical waste unless otherwise directed by your EHS department. This ensures the highest level of safety and compliance.
Step 3: Waste Containment and Labeling
-
Solid Waste:
-
Collect pure this compound and grossly contaminated solids in a dedicated, sealed, and clearly labeled hazardous waste container.
-
The label should include: "Hazardous Waste," "this compound," the full chemical name "4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide," and the approximate quantity.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a compatible, sealed, and labeled hazardous liquid waste container.
-
The label must indicate the full chemical composition, including all solvents and their approximate percentages, along with "Hazardous Waste" and "this compound."
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
-
Step 4: Storage and Collection
-
Store all this compound waste in a designated satellite accumulation area within the laboratory.
-
Ensure containers are sealed and stored in secondary containment to prevent spills.
-
Arrange for pickup and disposal through your institution's EHS department. They will coordinate with a licensed hazardous waste vendor.
Step 5: Prohibited Disposal Methods
-
DO NOT dispose of this compound down the drain. This can lead to environmental contamination.
-
DO NOT dispose of this compound in the regular trash.
-
DO NOT attempt to neutralize this compound with other chemicals unless it is a validated and approved procedure by your EHS department.
III. Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, the following table summarizes general guidelines for pharmaceutical waste.
| Waste Type | Recommended Disposal Method | Key Regulatory Considerations |
| Pure this compound | Incineration at a licensed hazardous waste facility. | Must be managed in accordance with EPA's RCRA regulations for hazardous waste.[4] State and local regulations may also apply. |
| Contaminated Labware | Incineration at a licensed hazardous waste facility. | Segregate from non-hazardous lab waste. |
| Aqueous Solutions | Collection by a licensed hazardous waste vendor. | The final disposal method will be determined by the vendor based on the concentration and other components of the solution. |
| Empty Stock Containers | Triple rinse with a suitable solvent; dispose of the rinsate as hazardous waste. The defaced, triple-rinsed container may then be disposed of in the regular trash or recycled, in accordance with institutional policy. | The "empty" status of a container that held a P-listed hazardous waste has specific regulatory definitions. While this compound is not currently P-listed, it is prudent to follow this best practice. |
IV. Experimental Protocols
As no specific experimental protocols for the degradation or neutralization of this compound for disposal purposes were found in the reviewed literature, it is imperative to rely on established hazardous waste disposal procedures. Any attempt to chemically alter the waste must be considered a treatment process and would require specific permits and safety evaluations.
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste in a laboratory setting.
References
- 1. Experience with this compound in the management of overactive bladder disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C20H21N3O | CID 6433090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Long-term safety, efficacy, and tolerability of this compound in the treatment of overactive bladder: a review of the Japanese literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Comprehensive Safety and Handling Guide for Imidafenacin
This guide provides essential safety, operational, and disposal protocols for laboratory personnel handling Imidafenacin. The following procedural guidance is designed to ensure the safe and effective use of this compound in research and development settings.
Hazard Identification and Control
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary hazards, as identified in safety data sheets, are summarized below.[1][2]
Table 1: Hazard Identification for this compound
| Hazard Classification | GHS Code | Description |
| Acute Toxicity - Oral | H302 | Harmful if swallowed[1][2] |
| Skin Irritation | H315 | Causes skin irritation[1][2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1][2] |
While a specific Occupational Exposure Limit (OEL) for this compound is not publicly available, a risk-based approach to control exposure is mandatory. The principle of "As Low As Reasonably Achievable" (ALARA) should be strictly followed. Engineering controls are the primary means of exposure reduction.
Table 2: Engineering and Administrative Controls
| Control Measure | Recommendation |
| Ventilation | All handling of solid this compound and concentrated solutions should be performed in a certified chemical fume hood or other suitable ventilated enclosure. |
| Containment | For procedures with a high potential for aerosol generation, a glove box or other containment system should be considered. |
| Access Control | Restrict access to areas where this compound is being handled to authorized personnel only. |
| Hygiene Practices | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[1] |
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE is critical to prevent exposure. The following table outlines the minimum PPE requirements for handling this compound.
Table 3: Personal Protective Equipment (PPE) for Handling this compound
| Task | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing and transferring solid | Double-gloving with chemical-resistant gloves (e.g., nitrile) | Safety goggles and a face shield | NIOSH-approved N95 or higher-rated respirator | Disposable gown over a lab coat |
| Preparing solutions | Double-gloving with chemical-resistant gloves (e.g., nitrile) | Safety goggles | Not required if performed in a chemical fume hood | Lab coat |
| Handling dilute solutions | Single pair of chemical-resistant gloves (e.g., nitrile) | Safety glasses with side shields | Not required | Lab coat |
| Spill cleanup | Double-gloving with heavy-duty chemical-resistant gloves | Chemical splash goggles and a face shield | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates | Chemical-resistant apron or suit over a lab coat |
Glove Selection:
No specific permeation data for this compound is available for common laboratory gloves. Therefore, the selection of gloves should be based on the general resistance of the glove material to chemicals and the nature of the task.
Table 4: General Guidance for Glove Selection
| Glove Material | Recommended Use |
| Nitrile | Good for incidental splash protection with a wide range of chemicals. Recommended for most routine laboratory tasks involving this compound. |
| Neoprene | Offers good resistance to a broad range of chemicals, including some acids and bases. |
| Butyl Rubber | Provides excellent resistance to many corrosive chemicals. |
| Natural Rubber (Latex) | Generally not recommended due to potential for allergic reactions and lower chemical resistance compared to synthetic options.[3] |
Important: Always inspect gloves for any signs of degradation or puncture before use. If direct contact with this compound occurs, remove and dispose of the gloves immediately and wash your hands.
Operational Plan: Step-by-Step Protocols
Protocol 1: Preparation of an this compound Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound in a laboratory setting.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary materials: this compound powder, appropriate solvent, volumetric flask, stir bar, and balance.
-
Don the appropriate PPE as specified in Table 3.
-
-
Weighing:
-
Place a weigh boat on the analytical balance and tare.
-
Carefully weigh the desired amount of this compound powder. Minimize the generation of dust.
-
Record the exact weight.
-
-
Dissolving:
-
Place the volumetric flask containing the appropriate volume of solvent and a stir bar on a stir plate within the chemical fume hood.
-
Carefully transfer the weighed this compound powder into the volumetric flask.
-
Stir the solution until the this compound is completely dissolved. Gentle heating may be required for some solvents, but this should be done with caution and with appropriate fire safety measures in place.
-
-
Storage:
-
Once dissolved, cap the volumetric flask and label it clearly with the chemical name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution according to the manufacturer's recommendations, typically in a cool, dry, and dark place.
-
Protocol 2: Decontamination of Work Surfaces
Regular decontamination of work surfaces is essential to prevent cross-contamination and accidental exposure.
-
Preparation:
-
Don appropriate PPE, including double gloves and a lab coat.
-
Prepare a decontaminating solution. While specific data for this compound is lacking, a common practice for other hazardous drugs is a two-step process. A freshly prepared 0.5% sodium hypochlorite solution can be used as a deactivating agent, followed by a cleaning agent like 70% isopropyl alcohol to remove the hypochlorite residue.[4]
-
-
Decontamination Procedure:
-
Apply the deactivating solution to the contaminated surface and allow for a contact time of at least one minute.
-
Wipe the surface with a low-lint, disposable wipe.
-
Apply the cleaning agent to the surface to neutralize and remove the deactivating agent.
-
Wipe the surface dry with a clean, low-lint, disposable wipe.
-
Dispose of all wipes as hazardous waste.
-
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
Table 5: Disposal Procedures for this compound Waste
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all solid waste, including empty vials, contaminated weigh boats, and wipes, in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Collect all liquid waste, including unused solutions, in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.[5] |
| Contaminated PPE | Dispose of all used PPE, including gloves, gowns, and respirators, in a designated hazardous waste container. |
Follow your institution's specific guidelines for the final disposal of hazardous chemical waste.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its safe handling.
Caption: Mechanism of action of this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
